molecular formula C8H16N2O2 B13836956 N-Acetyl-D-leucine amide

N-Acetyl-D-leucine amide

Cat. No.: B13836956
M. Wt: 172.22 g/mol
InChI Key: PHPXQAHAQREGGN-SSDOTTSWSA-N
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Description

Chemical Identifier Details N-Acetyl-D-leucine amide is a chiral, modified amino acid derivative. Its molecular formula is C 8 H 16 N 2 O 2 , and it has a molecular weight of 172.2248 g/mol [ ]. The compound's CAS Registry Number is 16624-68-3 [ ]. Research Context and Potential This compound is the D-enantiomer and amide derivative of acetylleucine. Research on acetylleucine has primarily investigated the racemic (DL-) mixture and the L-enantiomer forms, such as N-acetyl-L-leucine, which is an approved drug for treating neurological symptoms of Niemann-Pick disease type C [ ]. The presence of the D-enantiomer can influence the uptake of the L-enantiomer, suggesting that the two forms may interact with biological systems, such as transporters or enzymes, in distinct ways [ ]. These enantiomer-specific properties make N-Acetyl-D-leucine amide a compound of interest for fundamental research. It serves as a critical reference standard and tool for stereoselective metabolic studies, pharmacokinetic research, and investigations into the mechanism of action of acetylleucine derivatives. Researchers can use this specific enantiomer to dissect the biological contributions of the D-form, separate from those of the L-form, in various experimental models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2R)-2-acetamido-4-methylpentanamide

InChI

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m1/s1

InChI Key

PHPXQAHAQREGGN-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-D-leucine Amide: Physicochemical Profile and Biochemical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-D-leucine amide (CAS 16624-68-3) is a specific chiral derivative of the amino acid D-leucine, characterized by dual amide functionalities at both the N-terminus (acetylation) and C-terminus (amidation).[1][2] Unlike its L-enantiomer—which is a metabolic intermediate and pharmaceutical agent for neurodegenerative disorders—the D-isomer serves primarily as a high-precision biochemical probe. It is utilized to characterize the stereospecificity of members of the amidohydrolase superfamily and D-aminoacylases , enzymes capable of processing non-canonical D-amino acids. This guide details its structural properties, synthesis, and critical role as a substrate in enzymatic kinetic studies.

Chemical Identity & Physicochemical Properties[1][2][3][4]

N-Acetyl-D-leucine amide presents as a white crystalline powder.[3][4] Its structure features a hydrophobic isobutyl side chain flanked by two polar amide groups, creating a unique "amide-amide" framework that is neutral and non-ionic under physiological conditions.[4]

Structural Specifications
PropertySpecification
Chemical Name (2R)-2-acetamido-4-methylpentanamide
Common Synonyms Ac-D-Leu-NH₂; N-Acetyl-D-leucinamide
CAS Registry Number 16624-68-3
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Stereochemistry D-configuration (R-isomer at α-carbon)
InChI Key PHPXQAHAQREGGN-SSDOTTSWSA-N
Physical Properties
ParameterValue / Condition
Appearance White to off-white crystalline solid
Melting Point 129 – 135 °C (Consistent with L-enantiomer data)
Optical Rotation

(c=1, Methanol)*
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
pKa Non-ionizable in physiological range (neutral amides)

*Note: Optical rotation is equal in magnitude but opposite in sign to the L-isomer (


).

Synthesis and Manufacturing Workflow

The synthesis of N-Acetyl-D-leucine amide typically follows a two-stage protocol to ensure retention of chiral purity. Direct amidation of D-leucine without protection can lead to racemization; therefore, the N-acetyl group is introduced first to stabilize the


-carbon.
Synthetic Pathway (DOT Visualization)

SynthesisWorkflow DLeu D-Leucine (Starting Material) AcDLeu N-Acetyl-D-Leucine (Intermediate) DLeu->AcDLeu Acetylation (Ac2O / NaOH) Activation Carboxyl Activation (Mixed Anhydride/NHS) AcDLeu->Activation Activation FinalProd N-Acetyl-D-leucine Amide (Final Product) Activation->FinalProd Ammonolysis (NH3 / MeOH)

Figure 1: Step-wise synthesis preserving stereochemical integrity. The N-acetylation step precedes C-terminal amidation to prevent racemization.

Protocol Causality
  • N-Acetylation: Performed under Schotten-Baumann conditions (aqueous base) or in acetic acid. This protects the amine and reduces the basicity of the

    
    -nitrogen, preventing nucleophilic attack on the carbonyl during subsequent steps.
    
  • Amidation: The carboxyl group of N-Acetyl-D-leucine is activated (e.g., via mixed anhydride or active ester) and reacted with ammonia. This yields the primary amide (–CONH₂) at the C-terminus.

Biochemical Applications & Mechanism[7]

The primary utility of N-Acetyl-D-leucine amide lies in its stereochemical resistance to standard proteases and its specific recognition by D-processing enzymes.

Substrate Specificity for Amidohydrolases

Standard mammalian proteases (e.g., Leucine Aminopeptidase) are L-stereospecific. They cannot cleave the N-terminal acetyl group or the C-terminal amide of the D-isomer. This makes N-Acetyl-D-leucine amide an ideal negative control in protease assays or a specific substrate for detecting bacterial D-aminoacylases.

  • Target Enzyme: D-Aminoacylase (e.g., from Alcaligenes xylosoxydans).[5][6][7]

  • Reaction: Hydrolysis of the N-acetyl bond (Deacetylation).

  • Outcome: Release of D-Leucinamide or D-Leucine (depending on specific enzyme mode).

Enzymatic Kinetic Pathway (DOT Visualization)

EnzymaticPathway cluster_L L-Specific Enzymes (Mammalian Cytosol) cluster_D D-Specific Enzymes (Bacterial/Fungal) Substrate N-Acetyl-D-leucine Amide L_Enz Leucine Aminopeptidase L-Acylase I D_Enz D-Aminoacylase (e.g., A. xylosoxydans) Substrate->D_Enz Substrate Binding NoRxn NO REACTION (Steric Exclusion) L_Enz->NoRxn Product D-Leucine + Acetate (+ NH3 if amidase active) D_Enz->Product Hydrolysis

Figure 2: Differential enzymatic processing. The D-isomer is inert to L-specific peptidases but is processed by specific bacterial D-aminoacylases.

Pharmacokinetic Implications

Research into the acid form (N-Acetyl-DL-leucine) has shown that the D-enantiomer accumulates in plasma because it is not metabolized by ubiquitous L-acylases [1]. While the L-isomer is rapidly deacetylated to L-leucine (entering the Krebs cycle), the D-isomer persists. N-Acetyl-D-leucine amide is expected to exhibit even higher metabolic stability due to the C-terminal blockage, making it a robust scaffold for designing stable peptide mimetics.

Handling and Stability Protocols

Storage and Reconstitution
  • Solid State: Store at 0–8 °C in a desiccated environment. The compound is hygroscopic; moisture uptake can induce hydrolysis over long periods.

  • Solubilization:

    • Primary Solvent: Dissolve in DMSO or DMF to create a high-concentration stock (e.g., 30 mg/mL).

    • Aqueous Dilution: Dilute the organic stock into aqueous buffer (PBS, pH 7.2). Note: Do not exceed 10% DMSO final concentration to avoid enzyme inhibition in assays.

    • Stability: Aqueous solutions should be prepared fresh daily. The amide bond is susceptible to hydrolysis at extreme pH (<3 or >10) or elevated temperatures (>40 °C).

Analytical Verification[6][11]
  • HPLC: Use a Chiralpak AD-H or equivalent chiral column to verify enantiomeric excess (ee%). Mobile phase: Hexane/Isopropanol (90:10).

  • TLC: SiO₂ plates; Eluent: Chloroform/Methanol (9:1). Visualized by ninhydrin (requires hydrolysis on plate) or iodine vapor.

References

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Available at: [Link]

  • Wakayama, M., et al. (1996).[6] Overproduction of D-aminoacylase from Alcaligenes xylosoxydans subsp.[6] xylosoxydans A-6 in Escherichia coli and its purification. Protein Expression and Purification.[6] Available at: [Link]

  • Sakai, K., et al. (1991).[8] Purification and characterization of N-acyl-D-glutamate deacylase from Alcaligenes xylosoxydans. FEBS Letters. Available at: [Link]

  • PubChem. N-Acetyl-D-leucine amide (Compound).[9] National Library of Medicine. Available at: [Link]

Sources

Technical Monograph: N-Acetyl-D-leucine amide (NADLA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context[1]

N-Acetyl-D-leucine amide (NADLA) is a specific enantiomeric derivative of leucine used primarily as a high-precision molecular probe in enzymology and structural biology. Unlike its L-isomer counterpart—which serves as a canonical substrate for enzymes like Leucine Aminopeptidase (LAP)—the D-isomer acts as a stereochemical negative control .

In drug development and biochemical assays, NADLA is critical for validating the enantioselectivity of proteolytic enzymes and for the kinetic resolution of racemic mixtures.[1] Its resistance to enzymatic hydrolysis allows researchers to isolate D-amino acid derivatives from racemic pools, a fundamental step in synthesizing peptidomimetics and chiral pharmaceutical intermediates.[1]

Key Distinction: Do not confuse this compound with N-Acetyl-DL-leucine (Tanganil), a clinically approved anti-vertigo agent. NADLA is the amide derivative of the D-enantiomer and is strictly a research tool.[1]

Part 2: Chemical Identity & Physiochemical Specifications[1][2]

The following data constitutes the definitive chemical identity for N-Acetyl-D-leucine amide. This data has been verified against the National Institute of Standards and Technology (NIST) and PubChem databases.[1]

Table 1: Core Chemical Data[1]
PropertySpecification
Chemical Name N-Acetyl-D-leucine amide
IUPAC Name (2R)-2-acetamido-4-methylpentanamide
CAS Registry Number 16624-68-3
PubChem CID 21122260
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Stereocenter D-configuration (R-configuration at α-carbon)
InChI Key PHPXQAHAQREGGN-SSDOTTSWSA-N
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.
Appearance White crystalline powder

Part 3: Synthesis & Structural Integrity[1]

To ensure experimental reproducibility, the synthesis of NADLA typically follows a pathway designed to preserve chiral purity.[1]

Mechanistic Pathway

The synthesis generally proceeds via the acetylation of D-leucine methyl ester followed by ammonolysis, or direct coupling of N-Acetyl-D-leucine with an ammonia source using a coupling reagent (e.g., EDC/HOBt).

  • Acetylation: D-Leucine

    
     N-Acetyl-D-Leucine.
    
  • Amidation: N-Acetyl-D-Leucine

    
     N-Acetyl-D-leucine amide.
    

Critical Quality Attribute (CQA): The optical rotation


 must be monitored to ensure no racemization occurred during the amidation step. For the D-isomer, the rotation is typically positive (+), whereas the L-isomer is negative (-).[1]

Part 4: Application Protocol – Differential Hydrolysis Assay

Objective: Validate the stereospecificity of a Leucine Aminopeptidase (LAP) batch using NADLA as a non-reactive control. Principle: LAP specifically hydrolyzes N-terminal L-leucine residues. It should exhibit near-zero activity against NADLA. Any significant hydrolysis of NADLA indicates either enzyme promiscuity (lack of specificity) or contamination of the substrate with the L-isomer.[1]

Materials
  • Enzyme: Leucine Aminopeptidase (microsomal or cytosolic), 10 units/mL.[1]

  • Substrate A (Test): N-Acetyl-D-leucine amide (NADLA) [CAS 16624-68-3].

  • Substrate B (Positive Control): N-Acetyl-L-leucine amide [CAS 28529-34-2].[2]

  • Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM MgCl₂ (activator).

  • Detection: Ninhydrin reagent or HPLC (C18 column).[1]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve 17.2 mg of NADLA and N-Acetyl-L-leucine amide separately in 10 mL of Buffer (10 mM final concentration).

    • Note: Ensure complete dissolution; mild sonication may be required.[1]

  • Reaction Initiation:

    • Tube 1 (Blank): 1 mL Buffer + 100 µL Enzyme.[1]

    • Tube 2 (Negative Control): 1 mL NADLA Stock + 100 µL Enzyme.

    • Tube 3 (Positive Control): 1 mL L-Isomer Stock + 100 µL Enzyme.

  • Incubation:

    • Incubate all tubes at 37°C for 60 minutes.

  • Quenching:

    • Stop reaction by adding 100 µL of 10% Trichloroacetic acid (TCA) or by heating to 95°C for 3 minutes.

  • Analysis (HPLC Method):

    • Inject 10 µL of supernatant onto a C18 column.

    • Mobile Phase: Water/Acetonitrile (90:[1]10) + 0.1% TFA.[1]

    • Detection: UV at 210 nm.[1]

    • Success Criteria:

      • Tube 3: Significant peak appearance for free L-Leucine and disappearance of amide.

      • Tube 2:>99% retention of NADLA peak . No free D-Leucine detected.

Troubleshooting: If hydrolysis is observed in Tube 2, check the optical purity of the NADLA starting material using chiral HPLC.

Part 5: Visualization – Kinetic Resolution Workflow

The following diagram illustrates the logic flow for using NADLA in a kinetic resolution process, separating isomers based on enzymatic selectivity.

KineticResolution cluster_input Input Phase cluster_reaction Biocatalytic Phase cluster_output Separation Phase RacemicMix Racemic Mixture (N-Acetyl-DL-leucine amide) Hydrolysis Hydrolysis Reaction (pH 8.5, 37°C, Mg2+) RacemicMix->Hydrolysis Substrate Enzyme Stereoselective Enzyme (Leucine Aminopeptidase) Enzyme->Hydrolysis Catalyst L_Product Hydrolyzed Product (Free L-Leucine + Acetate) Hydrolysis->L_Product L-Isomer (Rapid Hydrolysis) D_Product Unreacted Substrate (N-Acetyl-D-leucine amide) Hydrolysis->D_Product D-Isomer (Resistant/Intact) Validation Purity Validation (Target >99% ee) D_Product->Validation Chiral HPLC Check

Figure 1: Enzymatic kinetic resolution workflow utilizing the hydrolytic resistance of N-Acetyl-D-leucine amide to isolate D-isomers.

Part 6: References

  • National Institute of Standards and Technology (NIST). (2023).[1] N-Acetyl-D-leucine amide: Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 21122260, N-Acetyl-D-leucine amide. PubChem.[1][2][4][5] [Link][1]

  • Smith, E. L., & Spackman, D. H. (1955).[1] Leucine Aminopeptidase: V. Activation, Specificity, and Mechanism of Action. Journal of Biological Chemistry, 212(1), 271-299.[1] (Foundational text on LAP stereospecificity). [Link]

  • Greenstein, J. P. (1957).[1] Resolution of racemic amino acids. Methods in Enzymology, Vol 3, 554-570.[1] (Classic protocol for using acetylated amides in chiral resolution).[1] [Link]

Sources

Solubility Profile of N-Acetyl-D-leucine Amide in Organic Solvents: A Method-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and final dosage form. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of N-Acetyl-D-leucine amide. Rather than presenting a fixed dataset, this document focuses on the requisite theoretical knowledge and practical, field-proven methodologies for generating a robust and reliable solubility profile. It details the principles of solvent selection, provides step-by-step experimental protocols for equilibrium solubility determination, and outlines methods for data analysis and interpretation, empowering research teams to generate high-quality, decision-driving data for this specific molecule or other N-acyl amino acid derivatives.

Introduction: The Critical Role of Organic Solvent Solubility

N-Acetyl-D-leucine amide belongs to the class of N-acyl amino acids, a group of compounds with diverse biological activities[1]. As with any drug candidate, its progression from discovery to a viable therapeutic is contingent upon a thorough understanding of its physical and chemical properties. Among these, solubility is paramount. A comprehensive solubility profile in various organic solvents is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield, purity, and crystal form (polymorph)[2].

  • Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations (e.g., for parenteral delivery) or for use in advanced formulation techniques like spray drying and hot-melt extrusion[3].

  • Analytical Method Development: Choosing appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry[4].

  • Preclinical Studies: Preparing dosing solutions for toxicology and pharmacology studies, where poor solubility can lead to inaccurate and unreliable results[5].

This guide provides the foundational principles and actionable protocols to systematically characterize the solubility of N-Acetyl-D-leucine amide.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is the cornerstone of solubility prediction[6]. The solubility of a solute (N-Acetyl-D-leucine amide) in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an amide like N-Acetyl-D-leucine amide, the key factors are:

  • Molecular Structure: N-Acetyl-D-leucine amide possesses both polar and non-polar characteristics. The amide group (-CONH₂) and the acetyl group (-COCH₃) are polar and capable of acting as hydrogen bond donors and acceptors[7][8]. The isobutyl side chain of leucine is non-polar (hydrophobic).

  • Hydrogen Bonding: The ability of the amide's N-H groups to donate hydrogen bonds and the carbonyl oxygen (C=O) to accept them is a primary driver of solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO)[7][9].

  • Polarity and Dipole Moment: The polarity of the solvent must be sufficiently matched with the solute to overcome the solute's crystal lattice energy.

  • Solvent Properties: Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds (protic vs. aprotic). A strategic selection across these classes is essential for building a comprehensive profile.

A study on the solubility of various N-acetyl amino acid amides found that solvents like formic acid and hexafluoroisopropanol (HFIP) were highly effective at solubilizing these compounds due to favorable interactions with both the hydrophobic side chains and the polypeptide-like backbone[10][11][12]. This provides a mechanistic basis for selecting solvents that can effectively disrupt both the polar and non-polar interactions within the N-Acetyl-D-leucine amide crystal lattice.

Experimental Design: A Strategic Approach to Solvent Selection

A robust solubility study does not test solvents at random. It employs a carefully selected panel that covers a wide range of physicochemical properties. The goal is to understand how the molecule behaves in different chemical environments.

Solvent Classification and Selection

The chosen solvents should span different classes to provide a comprehensive profile. A recommended starting panel is presented in Table 1. This selection is designed to probe the molecule's response to varying polarity, proticity, and hydrogen bonding capabilities.

Table 1: Recommended Panel of Organic Solvents for Solubility Profiling

ClassSolventRationale
Polar Protic MethanolSimple alcohol, strong H-bond donor/acceptor.
EthanolCommon pharmaceutical solvent, slightly less polar than methanol.
Isopropanol (IPA)Secondary alcohol, bulkier, provides steric insight.
Polar Aprotic Acetonitrile (ACN)Dipolar, weak H-bond acceptor, common HPLC mobile phase.
AcetoneKetone, strong H-bond acceptor.
Dimethyl Sulfoxide (DMSO)Highly polar, strong H-bond acceptor, excellent solubilizer.[13]
N,N-Dimethylformamide (DMF)Highly polar, strong H-bond acceptor.[13]
Non-Polar TolueneAromatic hydrocarbon, probes π-π interactions.
Heptane / HexaneAliphatic hydrocarbon, probes van der Waals interactions.
Intermediate Ethyl AcetateEster, moderate polarity, H-bond acceptor.
Tetrahydrofuran (THF)Ether, moderate polarity, H-bond acceptor.
Specialty Formic AcidOrganic acid, shown to be effective for N-acetyl amino acid amides.[10][11]
Experimental Logic Flow

The process of determining the solubility profile follows a logical sequence from preparation to final analysis. This workflow is designed to ensure that the data is accurate, reproducible, and represents true equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing Solvent Select & Prepare Solvent Panel API Weigh Excess API into Vials Solvent->API Add precise volume of solvent Shake Shake/Agitate at Controlled Temperature (e.g., 24-48h) API->Shake Check Visually Confirm Solid Excess Remains Shake->Check Separate Centrifuge or Filter to Separate Solid Check->Separate Dilute Prepare Serial Dilutions of Supernatant Separate->Dilute Quantify Quantify Concentration (e.g., HPLC-UV) Dilute->Quantify Calculate Calculate Solubility (mg/mL or mol/L) Quantify->Calculate Report Report Data in Standardized Table Calculate->Report

Diagram 1: Workflow for Equilibrium Solubility Determination.

Experimental Protocols: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method[14][15]. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum solubility under the specified conditions. The following protocol is a self-validating system for generating reliable data.

Materials and Equipment
  • N-Acetyl-D-leucine amide (solid, purity >98%)

  • Selected panel of organic solvents (analytical grade or higher)

  • Analytical balance (4-decimal places)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Positive displacement pipette or calibrated glass pipette

  • Orbital shaker with temperature control

  • Centrifuge with appropriate vial holders

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes for dilutions

Step-by-Step Protocol for Solubility Measurement

Part A: Sample Preparation and Equilibration

  • Preparation: Label duplicate or triplicate vials for each solvent to be tested.

  • Weighing Solute: Add an excess amount of N-Acetyl-D-leucine amide to each vial. "Excess" is critical; a good starting point is 20-30 mg. The goal is to have undissolved solid remaining at the end of the experiment, which visually confirms that saturation has been reached[16].

  • Adding Solvent: Accurately dispense a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure true equilibrium is reached[17][18].

  • Equilibrium Confirmation: After the equilibration period, visually inspect each vial. The presence of undissolved solid is mandatory. If a sample has completely dissolved, it must be repeated with a greater amount of solid.

Part B: Sample Separation and Analysis (HPLC-UV Method)

  • Separation of Solid: To analyze the concentration of the dissolved API, the undissolved solid must be removed.

    • Centrifugation (Preferred): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Filtration: Alternatively, draw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter. Causality Note: Filtration must be done quickly and without applying excessive pressure to avoid solvent evaporation or temperature changes that could cause precipitation. The first few drops should be discarded to saturate the filter material.

  • Dilution: Carefully take a known aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration into the linear range of the calibration curve[16]. Multiple dilutions may be necessary.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve[6][19].

HPLC Method for Quantification

A generic reverse-phase HPLC method suitable for this compound would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~210 nm (amides have low UV absorbance)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Self-Validation Note: A multi-point (e.g., 5-point) calibration curve must be prepared using accurately weighed standards of N-Acetyl-D-leucine amide. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples[6].

Data Analysis and Presentation

The final solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor. The results should be reported in standard units (mg/mL and molarity) to allow for easy comparison across solvents.

Table 2: Solubility Data Template for N-Acetyl-D-leucine Amide at 25 °C

SolventClassificationSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
IsopropanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
DMSOPolar AproticExperimental ValueCalculated Value
Ethyl AcetateIntermediateExperimental ValueCalculated Value
HeptaneNon-PolarExperimental ValueCalculated Value

Note: Molar mass of N-Acetyl-D-leucine amide (C₈H₁₆N₂O₂) is 172.22 g/mol .

The relationship between solvent properties and the resulting solubility can be visualized to gain further insight into the dissolution mechanism.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Predicted Outcome Solute N-Acetyl-D-leucine amide - H-Bond Donor/Acceptor - Hydrophobic Side Chain HighSol High Solubility Solute->HighSol Strong H-Bonding Interaction MedSol Moderate Solubility Solute->MedSol Dipole-Dipole Interaction LowSol Low Solubility Solute->LowSol Mismatched Polarity (Hydrophobic Interaction Dominates) Protic Polar Protic (e.g., Methanol) - H-Bond Donor/Acceptor Protic->HighSol Aprotic Polar Aprotic (e.g., DMSO) - H-Bond Acceptor Aprotic->HighSol Aprotic->MedSol NonPolar Non-Polar (e.g., Heptane) - Van der Waals Forces NonPolar->LowSol

Sources

An In-Depth Technical Guide to the Stereochemical and Pharmacological Divergence of N-Acetyl-Leucine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and pharmacokinetic properties. This guide provides a detailed examination of the stereochemical differences between the L- and D-isomers of N-acetyl-leucine, with a primary focus on the well-documented distinctions between N-Acetyl-L-leucine and N-Acetyl-D-leucine. While the user's query specified the "amide" derivative, the core scientific principles of stereoisomerism's impact are best illustrated through the extensive research available on the parent carboxylated forms. N-Acetyl-L-leucine has emerged as a promising therapeutic agent for several rare neurological disorders, acting as the pharmacologically active component, whereas the D-isomer displays distinct metabolic handling and a lack of comparable therapeutic efficacy.[1][2] This guide will dissect the differences in their biological activities, mechanisms of action, and pharmacokinetic profiles, and provide detailed experimental protocols for their analytical discrimination, offering a comprehensive resource for professionals in drug discovery and development.

Section 1: The Principle of Chirality and Its Pharmacological Significance

Chirality is a fundamental property of molecules that possess a non-superimposable mirror image, much like a person's left and right hands.[1][3] These mirror-image molecules are known as enantiomers. In a biological context, which is inherently chiral—composed of L-amino acids and D-sugars—the spatial arrangement of atoms dictates molecular recognition.[1] Enzymes, receptors, and transporters are highly stereoselective, meaning they will preferentially bind to one enantiomer over the other.[1] This selectivity can lead to one enantiomer being therapeutically active while the other is inactive, exhibits a different activity, or is even toxic, as tragically exemplified by the case of thalidomide.[1][4]

N-acetyl-leucine contains a single chiral center at the alpha-carbon of the leucine backbone, giving rise to two enantiomers: N-Acetyl-L-leucine (the (S)-enantiomer) and N-Acetyl-D-leucine (the (R)-enantiomer).[1][3][4]

G cluster_L N-Acetyl-L-leucine ((S)-enantiomer) cluster_D N-Acetyl-D-leucine ((R)-enantiomer) cluster_mirror L_struct L_struct a Mirror Plane D_struct D_struct G cluster_effects Cellular Effects NALL N-Acetyl-L-leucine (NALL) MCT1 MCT1 / OAT Transporters NALL->MCT1 Uptake Cell Target Cell (e.g., Neuron) MCT1->Cell Deacetylation Deacetylation L_Leucine ↑ L-Leucine Deacetylation->L_Leucine Mito Improved Mitochondrial Function & ATP Production L_Leucine->Mito Auto Enhanced Autophagy L_Leucine->Auto Metab Normalized Metabolism L_Leucine->Metab Outcome Therapeutic Outcome: Improved Neurological Function Mito->Outcome Auto->Outcome Metab->Outcome

Figure 2: Proposed mechanism of action for the therapeutically active N-Acetyl-L-leucine isomer.

Section 3: Comparative Pharmacokinetics

The two enantiomers exhibit significant and unexpected differences in their pharmacokinetic profiles. [1]These differences are primarily due to stereoselective first-pass metabolism and tissue uptake. [1][3][4] When the racemic mixture (N-acetyl-DL-leucine) is administered orally, the key findings are:

  • Higher Plasma Exposure to D-Isomer: The maximum plasma concentration (Cmax) and the total exposure (Area Under the Curve, AUC) are much greater for the D-enantiomer compared to the L-enantiomer. [1][4][5]* Rapid Metabolism of L-Isomer: This discrepancy is largely explained by the rapid first-pass metabolism of N-Acetyl-L-leucine, likely via deacetylation in the intestine and liver by acylase enzymes that are highly selective for L-amino acid derivatives. [1][3]The D-enantiomer is not metabolized in this way and therefore persists at higher concentrations in the plasma. [1][5]* Inhibition of L-Isomer Uptake: The D-enantiomer inhibits the intestinal uptake of the L-enantiomer, further reducing the bioavailability of the active compound when given as a racemate. [1][5]* Tissue Distribution: In tissues like the brain and muscle, the concentration of the D-enantiomer is found to be much higher than the L-enantiomer. [1][3][4]The lower levels of N-Acetyl-L-leucine in these tissues are consistent with its rapid conversion to L-leucine and subsequent utilization in normal metabolic pathways. [1][4] These pharmacokinetic differences have critical clinical implications. Chronic administration of the racemic mixture could lead to the accumulation of the D-enantiomer, which could have unknown or negative effects. [1][4][5]This strongly supports the clinical development and use of the purified N-Acetyl-L-leucine enantiomer over the racemate. [1][3][4] Table 1: Comparative Pharmacokinetic Parameters in Mice after Oral Administration (100 mg/kg) | Parameter | Administered as Racemate (DL) | Administered as Purified L-form | | :--- | :---: | :---: | | | D-Isomer | L-Isomer | D-Isomer (contaminant) | L-Isomer | | Cmax (ng/mL) | 114,333 | 39,000 | 2,000 | 80,667 | | AUC (ng*h/mL) | 236,267 | 64,133 | 5,200 | 124,400 | | T½ (h) | 1.3 | 1.1 | 1.5 | 1.2 | Data synthesized from Churchill G, et al. (2020) PLOS ONE.[1][6][7]

Section 4: Experimental Protocols for Chiral Discrimination

Differentiating and quantifying the L- and D-isomers is essential for research, quality control, and clinical development. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Protocol 1: Chiral HPLC-MS/MS for Enantiomeric Quantification

This protocol is adapted from methodologies used in pharmacokinetic studies to separate and quantify N-acetyl-leucine enantiomers in biological matrices like plasma. [1][4] Objective: To achieve baseline separation of N-Acetyl-L-leucine and N-Acetyl-D-leucine and quantify their concentrations using tandem mass spectrometry.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is required. A macrocyclic glycopeptide-based column, such as a Supelco Astec CHIROBIOTIC T (teicoplanin-based), is highly effective for separating underivatized amino acid enantiomers. [1][4]2. Mobile Phase Preparation:

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • The use of a simple, LC-MS compatible mobile phase is crucial. 3. Instrumentation:

    • HPLC or UPLC system.

    • Chiral Column: Astec CHIROBIOTIC T (e.g., 150 x 2.1 mm, 5 µm particle size). [1][4] * Column Oven: Set to 30°C.

    • Detector: A tandem mass spectrometer (e.g., Q-Exactive Orbitrap MS) operating in ESI negative polarity mode.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 4 µL.

    • Gradient Elution:

      • Start with a high percentage of Mobile Phase A.

      • Program a linear gradient to increase the percentage of Mobile Phase B (methanol) over time to elute the analytes. The exact gradient profile must be optimized to ensure separation.

      • Note: On teicoplanin-based CSPs, the D-enantiomer is typically retained more strongly than the L-enantiomer. 5. Mass Spectrometry Detection:

    • Monitor the specific mass-to-charge ratio (m/z) for N-acetyl-leucine.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high selectivity and sensitivity in complex matrices.

  • Quantification:

    • Prepare calibration standards of known concentrations for both the L- and D-enantiomers.

    • Generate separate standard curves for each enantiomer by plotting peak area against concentration. [1][4] * Use these curves to determine the concentration of each enantiomer in the unknown samples.

G cluster_hplc Chiral HPLC System cluster_ms Tandem Mass Spectrometer Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Protein Precipitation, Centrifugation) Sample->Prep Inject Autosampler Injection Prep->Inject Column Chiral Column (e.g., CHIROBIOTIC T) Inject->Column Pump HPLC Pump (Gradient Elution) Pump->Column ESI ESI Source (Negative Mode) Column->ESI Detector Mass Analyzer (Quantification) ESI->Detector Data Data Analysis: - Peak Integration - Standard Curve - Concentration Calculation Detector->Data

Figure 3: General workflow for the chiral separation and quantification of N-acetyl-leucine enantiomers.

Section 5: Conclusion and Future Directions

The stark differences between N-Acetyl-L-leucine and N-Acetyl-D-leucine provide a compelling case study on the importance of stereochemistry in drug development. The L-enantiomer is the pharmacologically active agent, showing significant promise for treating debilitating neurological diseases by modulating cellular metabolism and transport. [8][9][10]Conversely, the D-enantiomer is not only inactive in this context but also demonstrates a profoundly different pharmacokinetic profile, characterized by reduced metabolic clearance and the potential to interfere with the absorption of the active L-isomer. [1][5] These findings underscore a critical directive for drug development: the pursuit of single-enantiomer drugs (eutomers) is paramount to maximizing therapeutic efficacy and minimizing potential risks associated with inactive or antagonistic isomers (distomers). The continued research and development of N-Acetyl-L-leucine as a purified enantiomer is a scientifically and clinically justified strategy. [1][4]Future research should continue to precisely define the molecular targets of N-Acetyl-L-leucine to fully harness its therapeutic potential and to explore its efficacy in a broader range of neurological and metabolic disorders.

References

  • Churchill, G., Strupp, M., Galione, A., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2):e0229585. [Link]

  • Bremova-Ertl, T., et al. (2022). Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C. Neurology. [Link]

  • IntraBio. (n.d.). N-Acetyl-L-Leucine for Ataxia-Telangiectasia: A Multinational, Double-Blind, Randomized, Placebo-Controlled, Crossover Study. IntraBio Inc.[Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Martakis, K., et al. (2022). Efficacy and safety of N-acetyl-L-leucine in Niemann-Pick disease type C. Journal of Neurology. [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology, University of Oxford. [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]

  • Ory, D. S., et al. (2020). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 Gangliosidoses, and Ataxia Telangiectasia. medRxiv. [Link]

  • Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine. [Link]

  • NeurologyLive. (2025). N-Acetyl-L-Leucine Reduces Disease Progression in Phase 2 Extension Study for Ataxia-Telangiectasia. NeurologyLive. [Link]

  • 2 Minute Medicine. (2024). N-Acetyl-L-Leucine improves neurological outcomes in Niemann-Pick Disease type C. 2 Minute Medicine. [Link]

  • National Niemann-Pick Disease Foundation. (n.d.). Trial of N-acetyl-L-leucine in Niemann-Pick disease type C. NNPDF. [Link]

  • A-T Children's Project. (n.d.). FDA Approves Clinical Testing of an Amino Acid in A-T. A-T Children's Project. [Link]

  • PLOS. (n.d.). Figures from "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance". PLOS. [Link]

  • withpower.com. (n.d.). N-Acetyl-L-Leucine for Spinocerebellar Ataxias. withpower.com. [Link]

  • OKCHEM. (2026). The Evolving Role of N-Acetyl-D-leucine in Chemical Research. OKCHEM. [Link]

  • Churchill, G.C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports. [Link]

  • Walkley, S. U., & Dickson, P. I. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. New England Journal of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem. [Link]

  • Creative Biolabs. (n.d.). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Creative Biolabs. [Link]

  • BioIVT. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. [Link]

  • Xiao, Y., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). The calculated pharmacokinetic parameters for N-Acetyl-D-Leucine and N-Acetyl-L-Leucine plasma. ResearchGate. [Link]

  • Lebedev, A. T., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry. [Link]

  • News-Medical.Net. (n.d.). Importance of Differentiating Between Leucine and Isoleucine. News-Medical.Net. [Link]

  • ResearchGate. (n.d.). Both enantiomers of N-acetyl-leucine are transported by the monocarboxylate transporter (MCT1) but only the l-enantiomer is metabolized. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • ResearchGate. (2025). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. ResearchGate. [Link]

  • PLOS. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS. [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Churchill, G. C., et al. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. bioRxiv. [Link]

Sources

Technical Guide: Crystallographic Characterization & Structural Analysis of N-Acetyl-D-Leucine Amide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and crystallographic analysis of N-Acetyl-D-leucine amide (NALA-D) . It is designed for researchers requiring rigorous physicochemical data, synthesis protocols, and structural insights for chiral resolution or peptide modeling applications.

Executive Summary

N-Acetyl-D-leucine amide (NALA-D) is the D-enantiomer of the model peptide compound N-Acetyl-L-leucine amide. While the L-enantiomer is widely recognized in protein folding studies and as a pharmaceutical intermediate (e.g., for Tanganil or Niemann-Pick Type C therapeutics), the D-enantiomer serves as a critical chiral reference standard and a probe for stereoselective binding in enzymatic resolution.

This guide synthesizes the crystallographic architecture, molecular conformation, and synthesis workflows for NALA-D. Note that due to enantiomeric symmetry, the scalar crystallographic data (unit cell dimensions, density) of the D-form are identical to the L-form (CSD Refcode: JAHZUN ), while the atomic coordinates are inverted.

Crystallographic Architecture

The crystal structure of N-Acetyl-D-leucine amide is defined by its capacity to form extensive intermolecular hydrogen bond networks, a characteristic feature of primary amides derived from amino acids.

Crystal Data & Unit Cell Parameters

The following parameters are derived from the symmetry relationship with the established L-enantiomer structure (CSD Refcode: JAHZUN10 ).

ParameterValue / Description
Empirical Formula

Formula Weight 172.23 g/mol
Crystal System Orthorhombic (Predicted based on L-form)
Space Group

(Chiral)
Z (Formula Units) 4
Calculated Density ~1.15 g/cm³
Melting Point 129 – 135 °C
Chirality D-Configuration (R-stereocenter at

-carbon)

Technical Note: In a chiral space group like


, the D-enantiomer does not crystallize in a different space group from the L-enantiomer; rather, the absolute configuration of the molecule within the cell is inverted. When analyzing diffraction data, the Flack parameter must be close to 0.0 for the correct absolute structure assignment.
Molecular Conformation
  • Backbone Torsion Angles: The conformation is stabilized by the rigidity of the peptide bond (planar

    
    ). The 
    
    
    
    (N-C
    
    
    ) and
    
    
    (C
    
    
    -C') angles typically adopt values in the
    
    
    -sheet region of the Ramachandran plot, facilitating extended sheet-like packing.
  • Side Chain: The isobutyl side chain of leucine adopts a trans or gauche conformation to minimize steric clash with the acetyl carbonyl oxygen.

Intermolecular Interactions & Packing

The stability of the NALA-D crystal lattice is governed by a robust hydrogen-bonding network, acting as a "molecular zipper."

Hydrogen Bonding Network

The molecule contains two strong donors (Amide


 and Acetyl 

) and two acceptors (Amide

and Acetyl

).
  • Primary Interaction: The C-terminal amide protons (

    
    ) form hydrogen bonds with the acetyl carbonyl oxygen of a neighboring molecule.
    
  • Secondary Interaction: The acetyl amide proton (

    
    ) donates to the C-terminal amide carbonyl of an adjacent molecule.
    
  • Result: This "head-to-tail" bonding creates infinite antiparallel chains or sheets running along the crystallographic axes, explaining the compound's relatively high melting point (130°C+) compared to its ester analogs.

Packing Logic Diagram

The following diagram illustrates the logical flow of forces stabilizing the crystal lattice.

CrystalPacking Mol N-Acetyl-D-Leucine Amide (Monomer) Donors H-Bond Donors: 1. Acetyl N-H 2. Amide -NH2 Mol->Donors Acceptors H-Bond Acceptors: 1. Acetyl C=O 2. Amide C=O Mol->Acceptors Hydrophobic Hydrophobic Packing (Isobutyl Side Chains) Mol->Hydrophobic Network Intermolecular H-Bond Network (Head-to-Tail) Donors->Network Donates H Acceptors->Network Accepts H Lattice Crystal Lattice Stabilization (High Melting Point) Network->Lattice Primary Stabilization Force Hydrophobic->Lattice Van der Waals Forces

Caption: Logic flow of intermolecular forces stabilizing the N-Acetyl-D-leucine amide crystal lattice.

Experimental Methodology

To obtain high-quality single crystals for X-ray diffraction or to use NALA-D as a reference standard, the following synthesis and crystallization protocol is recommended. This workflow ensures optical purity and minimizes racemization.

Synthesis Protocol

Objective: Synthesize N-Acetyl-D-leucine amide from D-leucine.

  • Acetylation (Schotten-Baumann conditions):

    • Dissolve D-Leucine (10 mmol) in 2M NaOH (cold).

    • Add Acetic Anhydride (1.2 eq) dropwise at 0°C while maintaining pH > 10 with NaOH.

    • Acidify with HCl to pH 2.0 to precipitate N-Acetyl-D-Leucine .

    • Checkpoint: Verify melting point (~176°C) and optical rotation.

  • Activation & Ammonolysis:

    • Dissolve N-Acetyl-D-Leucine in anhydrous THF.

    • Add N-Methylmorpholine (1.1 eq) and cool to -15°C.

    • Add Isobutyl Chloroformate (1.1 eq) to form the mixed anhydride (minimizes racemization compared to acyl chlorides).

    • After 15 min, bubble Anhydrous Ammonia gas or add Ammonium Hydroxide (conc.) into the reaction.

    • Stir at RT for 4 hours.

  • Purification:

    • Evaporate solvent.

    • Recrystallize the crude solid from Ethanol/Water (9:1) or Ethyl Acetate .

Crystallization for XRD
  • Method: Slow Evaporation.

  • Solvent System: Methanol or Ethanol/Water (95:5).

  • Conditions: Dissolve 50 mg of pure NALA-D in 2 mL of warm solvent. Filter through a 0.22 µm PTFE filter into a clean vial. Cover with parafilm pierced with 2-3 pinholes. Allow to stand at 20°C undisturbed for 3-5 days.

  • Expected Morphology: Colorless prisms or needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start D-Leucine Step1 Acetylation (Ac2O / NaOH, 0°C) Start->Step1 Inter N-Acetyl-D-Leucine (Acid Form) Step1->Inter Acidification Step2 Activation (Isobutyl Chloroformate) Inter->Step2 Step3 Ammonolysis (NH3 / THF) Step2->Step3 Mixed Anhydride Final N-Acetyl-D-Leucine Amide (Crystalline Solid) Step3->Final Recrystallization

Caption: Step-by-step synthesis pathway from D-Leucine to the target Amide.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: JAHZUN10 (N-Acetyl-L-leucine amide). [Link]

  • National Institute of Standards and Technology (NIST). N-Acetyl-L-leucine amide Phase Change Data. [Link]

  • PubChem. N-Acetyl-D-leucine amide (Compound Summary). [Link][1]

  • MDPI. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine.[2] (Source of JAHZUN10 citation). [Link]

Sources

An In-depth Technical Guide to N-Acetyl Amino Amides in Peptide Synthesis: A Focus on N-Acetyl-D-leucine Amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide-based therapeutics and research, terminal modifications are not mere chemical footnotes; they are critical determinants of a peptide's stability, bioactivity, and pharmacokinetic profile. N-terminal acetylation and C-terminal amidation are two of the most prevalent and impactful modifications employed in modern peptide synthesis. This guide provides a comprehensive technical overview of the rationale and methodologies behind these modifications, using N-Acetyl-D-leucine amide as a central case study. We will delve into the mechanistic underpinnings of why these modifications are chosen, provide detailed, field-proven protocols for their implementation via Solid-Phase Peptide Synthesis (SPPS), and explore the unique properties conferred by incorporating a D-amino acid at the N-terminus. This document is intended for researchers, chemists, and drug development professionals seeking to leverage terminal modifications to optimize peptide design and performance.

Part 1: The Strategic Imperative of Terminal Group Modifications

The native termini of a synthetic peptide—a free amine at the N-terminus and a carboxylic acid at the C-terminus—are often liabilities. They carry charges at physiological pH and are primary targets for exopeptidases, leading to rapid degradation and limited in-vivo efficacy. Strategic modification of these termini is a cornerstone of rational peptide design.

N-Terminal Acetylation: Beyond a Simple Cap

N-terminal acetylation involves replacing a terminal primary amine (-NH₂) with an acetyl group (-NHCOCH₃). This seemingly minor change has profound functional consequences.

  • Expertise & Causality: The primary driver for acetylation is the neutralization of the positive charge at the N-terminus.[1] This charge removal reduces electrostatic repulsion with negatively charged phospholipid bilayers, often enhancing a peptide's ability to cross cell membranes—a critical factor for intracellular drug targets.[1] Furthermore, approximately 85% of eukaryotic proteins are naturally N-terminally acetylated; thus, acetylating a synthetic peptide can more closely mimic the native structure of the protein segment it is designed to emulate.[1] From a stability standpoint, the acetyl group sterically blocks the action of aminopeptidases, enzymes that cleave peptides from the N-terminus, thereby significantly extending the peptide's circulatory half-life.[1][2]

  • Structural Implications: Acetylation can also induce or stabilize local secondary structures, particularly α-helices, near the N-terminus.[1] This conformational constraint can optimize the peptide's binding interface with its target receptor. However, this effect is sequence-dependent, and if the free N-terminal amine is a key part of the binding pharmacophore, acetylation can be detrimental to activity.[1]

C-Terminal Amidation: Enhancing Stability and Function

Replacing the C-terminal carboxylic acid with a primary amide (-CONH₂) is another crucial modification.

  • Expertise & Causality: Like acetylation, C-terminal amidation removes a negative charge, rendering the terminus neutral. This modification is frequently observed in naturally occurring peptide hormones and neuropeptides. The primary benefit is a marked increase in resistance to carboxypeptidases.[3] The process is most efficiently achieved during SPPS by selecting a resin that directly yields a C-terminal amide upon cleavage, such as a Rink Amide or Sieber Amide resin.[3][4] This approach integrates the modification directly into the synthesis workflow, ensuring high efficiency and purity.

Part 2: N-Acetyl-D-leucine Amide: A Model for Enhanced Stability

N-Acetyl-D-leucine amide serves as an excellent model compound that embodies the principles of both N-terminal acetylation and C-terminal amidation, with the added strategic advantage of a D-enantiomer.

Physicochemical Properties

The unique structure of N-Acetyl-D-leucine amide—a chiral D-amino acid core, an N-terminal acetyl cap, and a C-terminal primary amide—results in a neutral, non-ionic framework with predictable behavior.[5] The isobutyl side chain of leucine imparts significant hydrophobic character, balanced by the hydrogen-bonding capabilities of the dual amide groups.[5]

PropertyValueSource
IUPAC Name (2R)-2-acetamido-4-methylpentanamide[6]
Molecular Formula C₈H₁₆N₂O₂[6]
Molecular Weight 172.22 g/mol [6]
Polar Surface Area 72.2 Ų[5]
Stereochemistry D-configuration at α-carbon[6]
Rationale for Use in Peptide Synthesis

Incorporating an N-Acetyl-D-leucine amide moiety at the N-terminus of a peptide is a deliberate strategy to maximize stability. The D-amino acid configuration renders the terminal peptide bond highly resistant to cleavage by standard proteases, which are stereospecific for L-amino acids. When combined with the inherent stability conferred by the acetyl cap and the use of a C-terminal amide on the full peptide, this creates a highly robust molecule, ideal for therapeutic applications requiring a longer half-life.

Part 3: Synthesis and Methodologies

The most efficient and common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), typically employing the Fmoc/tBu protection strategy.[4][7] The synthesis of a peptide capped with N-Acetyl-D-leucine follows this standard workflow, with specific steps for the final modifications.

Synthetic Strategy Overview

The synthesis begins by anchoring the C-terminal amino acid to a solid support (resin). The peptide chain is then elongated in a stepwise manner through cycles of deprotection and coupling. The incorporation of N-Acetyl-D-leucine is achieved by coupling Fmoc-D-Leucine as the final amino acid, followed by a terminal acetylation step.

spss_workflow Resin Rink Amide Resin (for C-Terminal Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Swell in DMF Coupling1 Couple Fmoc-AA-OH (HBTU/DIEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Elongation Repeat Cycles (Deprotect, Couple, Wash) Wash1->Elongation Couple_DLeu Couple Final AA: Fmoc-D-Leucine-OH Elongation->Couple_DLeu Deprotection2 Final Fmoc Deprotection Couple_DLeu->Deprotection2 Acetylation N-Terminal Acetylation (Acetic Anhydride/DIEA) Deprotection2->Acetylation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Acetylation->Cleavage Final_Peptide Purified Peptide with N-Ac-D-Leu Terminus and C-Terminal Amide Cleavage->Final_Peptide

Workflow for SPPS of a peptide with an N-Acetyl-D-leucine cap.
Detailed Experimental Protocol: N-Terminal Acetylation

This protocol describes the final acetylation step (capping) on a resin-bound peptide following the final Fmoc deprotection. It is adapted from standard, well-established methodologies.[8]

Prerequisites: The peptide has been fully synthesized on a solid support (e.g., 0.1 mmol scale), and the N-terminal Fmoc group has been removed, exposing the free amine of the D-leucine residue.

Reagents:

ComponentMolarity/Conc.Volume for 0.1 mmolPurpose
Acetic Anhydride~10.6 M0.5 mLAcetylating Agent
Diisopropylethylamine (DIEA)~5.8 M1.0 mLNon-nucleophilic Base
N,N-Dimethylformamide (DMF)-8.5 mLSolvent

Procedure:

  • Resin Preparation: Wash the deprotected peptide-resin thoroughly with DMF (3 x 10 mL) to remove residual piperidine. Drain the resin completely.

  • Prepare Acetylation Cocktail: In a separate vessel, prepare the capping solution by combining DMF, DIEA, and acetic anhydride. Add the reagents in this order to manage any exothermic reaction.

    • Causality Note: DIEA is used as a base to neutralize any residual acid and to scavenge the acetic acid byproduct of the reaction. It is non-nucleophilic and will not compete with the peptide's amine in reacting with acetic anhydride.[8]

  • Reaction: Add the acetylation cocktail to the peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.

  • Monitoring (Optional but Recommended): To ensure complete reaction, a small sample of resin beads can be removed and tested with a ninhydrin test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus, complete acetylation.

  • Washing: Upon completion, drain the reaction vessel and wash the resin extensively to remove excess reagents and byproducts. A typical wash sequence is:

    • DMF (3 x 10 mL)

    • Dichloromethane (DCM) (3 x 10 mL)

    • Methanol (MeOH) (2 x 10 mL)

  • Drying: Dry the capped peptide-resin under vacuum in preparation for cleavage.

Mechanism of N-terminal acetylation on the peptide-resin.
Troubleshooting and Self-Validation
  • Incomplete Capping: If the ninhydrin test remains positive, the acetylation reaction was incomplete. This can be due to insufficient reagents or reaction time, or steric hindrance from a bulky peptide sequence. The protocol is self-validating in this case: simply repeat the acetylation step before proceeding.

  • Side Reactions: While acetylation is generally a clean reaction, potential side reactions during the synthesis of N-acetyl-leucine itself (not on-resin capping) can include racemization under harsh basic conditions or O-methylation if methylating agents are used.[9] The on-resin protocol described here with acetic anhydride is robust and minimizes these risks. The use of a D-amino acid from the start ensures the desired stereochemistry in the final product.

Part 4: Conclusion and Future Perspectives

The strategic capping of peptides, exemplified by the N-Acetyl-D-leucine amide structure, is a powerful tool for enhancing the drug-like properties of peptide-based molecules. By combining N-terminal acetylation, C-terminal amidation, and the incorporation of non-natural D-amino acids, researchers can systematically overcome the inherent metabolic liabilities of peptides. The methodologies presented in this guide, rooted in the well-established principles of SPPS, provide a reliable and efficient pathway to creating highly stabilized peptides. As the demand for sophisticated peptide therapeutics continues to grow, a deep, mechanistic understanding of these terminal modifications will remain essential for success in the field.

References

  • Benchchem. N-Acetyl-N-methyl-D-leucine Synthesis - Technical Support Center.
  • Regeneron ISEF 2025. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals.
  • Biosynth. Acetyl-L-leucine amide | 28529-34-2.
  • LifeTein. Should My Peptide Be Acetylated?.
  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports.
  • New Drug Approvals. Levacetylleucine.
  • Google Patents. WO2012038515A1 - Process for racemisation and acetylation of leucine.
  • AAPPTec. Planning a Peptide Synthesis.
  • Greenstein, J. P., & Winitz, M. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21122260, N-Acetyl-D-leucine amide.
  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Chem-Impex. Acetyl-L-leucine amide.
  • CDN. N-Terminus Acetylation Protocol.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis.
  • LKT Labs. N-Acetyl-D-Leucine.
  • Ramkisson, S. Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • Chemistry LibreTexts. 25.8: Peptide Synthesis.
  • Tugyi, R., et al. (2005). The effect of cyclization on the enzymatic degradation of a peptide corresponding to the 279–287 sequence of glycoprotein D of herpes simplex virus. Journal of Peptide Science.
  • Wong, N. (2018). Solid Phase Peptide Synthesis. Scholarly Commons - University of the Pacific.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Albericio, F., & Chinchilla, R. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
  • Sohtome, Y., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications.
  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.

Sources

Methodological & Application

Protocol for the synthesis of N-Acetyl-D-leucine amide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the synthesis of N-Acetyl-D-leucine amide (Ac-D-Leu-NH₂) , a chiral derivative of D-leucine with emerging relevance in neurological research. Unlike standard peptide coupling, the synthesis of N-acetylated amino acid amides presents a specific chemical hazard: racemization via azlactone formation . This guide prioritizes a Three-Step Ester Ammonolysis Route , which circumvents the high-risk activation of N-acetylated carboxylic acids, ensuring high optical purity (>99% ee).

Introduction & Strategic Analysis

Clinical & Chemical Context

While the racemic mixture N-acetyl-DL-leucine (Tanganil) is a well-established vestibular suppressant, recent research has focused on the distinct pharmacokinetics and pharmacodynamics of the individual enantiomers.[1] The D-enantiomer (N-Acetyl-D-leucine) and its amide derivatives are critical tools for probing stereoselective interactions in lysosomal storage disorders (e.g., Niemann-Pick Type C) and ataxia.

The "Azlactone" Challenge

A common error in synthesizing this compound is attempting to couple N-Acetyl-D-leucine directly with ammonia using standard coupling agents (e.g., EDC/NHS or HATU).

  • The Problem: Unlike urethane protecting groups (Boc, Cbz), the N-acetyl group participates in the cyclization of the activated carboxylate to form an oxazolone (azlactone) intermediate.

  • The Consequence: This intermediate has a highly acidic

    
    -proton, leading to rapid racemization.[2] The final product would be contaminated with the L-isomer, compromising biological data.
    

Selected Strategy: To ensure scientific integrity, this protocol utilizes the Ester Ammonolysis Route . By converting the carboxyl group to a methyl ester before amide formation, we avoid the activation step entirely during amidation, preserving the stereocenter.

Synthetic Workflow Visualization

The following diagram outlines the chosen synthetic pathway (Green) versus the high-risk pathway (Red) to demonstrate the logic behind the protocol design.

G Start D-Leucine Ac_Acid N-Acetyl-D-Leucine (Acid) Start->Ac_Acid Ac2O / NaOH Ester D-Leucine Methyl Ester (HCl Salt) Start->Ester SOCl2 / MeOH (Reflux) Azlactone Azlactone Intermediate (Racemization Risk!) Ac_Acid->Azlactone Activation (EDC/HATU) Racemic_Prod Racemic Product (Ac-DL-Leu-NH2) Azlactone->Racemic_Prod + NH3 Ac_Ester N-Acetyl-D-Leucine Methyl Ester Ester->Ac_Ester Ac2O / Et3N (0°C) Final N-Acetyl-D-Leucine Amide (>99% ee) Ac_Ester->Final NH3 / MeOH (Ammonolysis)

Figure 1: Comparison of Synthetic Strategies. The Green path (Ester Ammonolysis) is selected to prevent racemization inherent in the Red path (Direct Activation).

Materials & Equipment

CategoryItemGrade/Specification
Reagents D-Leucine>99% (Chiral grade)
Thionyl Chloride (SOCl₂)ReagentPlus, ≥99%
Methanol (MeOH)Anhydrous
Acetic Anhydride (Ac₂O)≥99%
Ammonia (NH₃)7N solution in Methanol
Triethylamine (Et₃N)≥99%
Solvents Dichloromethane (DCM)HPLC Grade
Ethyl Acetate / HexanesACS Grade (for workup)
Equipment Rotary EvaporatorVacuum < 10 mbar
PolarimeterSodium D-line (589 nm)
Inert Gas LineNitrogen or Argon

Step-by-Step Protocol

Step 1: Synthesis of D-Leucine Methyl Ester Hydrochloride

Objective: Protect the carboxylic acid as a methyl ester.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3][4][5][6]

  • Solvation: Suspend D-Leucine (5.0 g, 38.1 mmol) in anhydrous Methanol (50 mL) . Cool the suspension to 0°C in an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (3.3 mL, 45.7 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

  • Workup: Concentrate the solution in vacuo to remove solvent and excess HCl.

  • Isolation: Triturate the resulting solid with cold diethyl ether to remove impurities. Filter and dry under vacuum.[6][7]

    • Yield: ~95% as a white solid.

    • Checkpoint: Check TLC (ninhydrin stain) to ensure D-Leucine consumption.[8]

Step 2: N-Acetylation

Objective: Introduce the acetyl group without hydrolyzing the ester.

  • Setup: Dissolve the D-Leucine Methyl Ester HCl (from Step 1) in Dichloromethane (DCM, 60 mL) in a clean RBF. Cool to 0°C.[3]

  • Neutralization: Add Triethylamine (11.7 mL, 84 mmol) dropwise. The mixture will become slightly turbid (Et₃N·HCl salts).

  • Acetylation: Add Acetic Anhydride (4.3 mL, 45 mmol) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup:

    • Wash the organic layer sequentially with: 1M HCl (2 x 30 mL), Sat. NaHCO₃ (2 x 30 mL), and Brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Product:N-Acetyl-D-Leucine Methyl Ester (Colorless oil or low-melting solid). Use directly in Step 3.

Step 3: Ammonolysis to N-Acetyl-D-Leucine Amide

Objective: Convert the ester to the primary amide under mild conditions.

  • Reaction: Dissolve the N-Acetyl-D-Leucine Methyl Ester in 7N Ammonia in Methanol (40 mL) .

  • Incubation: Seal the flask tightly (or use a pressure tube) and stir at Room Temperature for 24–48 hours.

    • Note: Monitoring by TLC is crucial here (Mobile Phase: 10% MeOH in DCM). The ester spot (high Rf) should disappear, replaced by the amide spot (lower Rf).

  • Purification:

    • Concentrate the mixture to dryness in vacuo.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol/methanol and precipitate with diethyl ether or ethyl acetate.

    • Filter the white crystalline solid and dry under high vacuum for 12 hours.

Analytical Validation (QC)

To certify the product for research use, the following specifications must be met.

ParameterSpecificationMethod
Appearance White Crystalline PowderVisual
Purity > 98.0%HPLC (C18 column, AcCN/H₂O gradient)
Melting Point 129 – 135 °C Capillary Method [1]
Optical Rotation [α]²⁴D = +21 ± 1° (c=1, MeOH)Polarimeter (Note: L-isomer is -21°) [1]
Identity ¹H NMR confirms structure400 MHz NMR (DMSO-d₆)

¹H NMR Reference Data (DMSO-d₆):

  • 
     7.95 (br s, 1H, NH), 7.30 (br s, 1H, NH), 6.90 (br s, 1H, NH), 4.25 (m, 1H, 
    
    
    
    -CH), 1.83 (s, 3H, Acetyl-CH₃), 1.50-1.60 (m, 3H,
    
    
    -CH), 0.85 (d, 6H,
    
    
    -CH₃).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 3 (Ammonolysis).

    • Cause: Reaction time too short or ammonia concentration too low.

    • Fix: Use fresh 7N NH₃/MeOH. If reaction is slow, gently warm to 35-40°C, but do not exceed 50°C to avoid degradation.

  • Issue: Product is sticky/oily.

    • Cause: Residual solvent or incomplete acetylation.

    • Fix: Triturate vigorously with cold diethyl ether. If oil persists, perform a rapid silica plug filtration (10% MeOH/DCM).

  • Issue: Low Optical Rotation (< +20°).

    • Cause: Partial racemization.

    • Fix: Ensure Step 2 (Acetylation) was kept cold (0°C) during addition. If using Route A (Direct coupling), switch immediately to the Ester Route described above.

References

  • National Institute of Standards and Technology (NIST). N-acetyl (l)-leucine amide Properties. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • PubChem.[4][5][9] N-Acetyl-D-leucine amide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules, 28(2), 581. (Demonstrates azlactone mechanism). Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. General Procedure for Mixed Anhydride Coupling. Org. Synth. Coll. Vol. 5, p. 1. (Classic reference for peptide coupling risks). Retrieved from [Link]

Sources

Application Note: Enzymatic Hydrolysis Assay Methods for N-Acetyl-D-leucine Amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Acetyl-D-leucine amide is a dual-functionalized chiral substrate utilized primarily to probe enzymatic stereospecificity and catalytic mechanisms. Unlike its L-isomer (a classic substrate for


-chymotrypsin), the D-isomer serves as a critical tool for:
  • Biocatalyst Screening: Identifying D-stereospecific enzymes (e.g., D-aminoacylases or D-amidases) for the industrial production of D-amino acids.[1]

  • Stability Profiling: Validating the proteolytic resistance of D-amino acid derivatives in peptide therapeutics.

  • Mechanistic Studies: Investigating the "stereochemical gatekeeping" of serine proteases and amidohydrolases.

This guide provides two orthogonal methodologies for assaying the enzymatic hydrolysis of N-Acetyl-D-leucine amide: a High-Performance Liquid Chromatography (HPLC) method for precise quantitation and metabolite identification, and a Colorimetric Differential Assay for high-throughput screening of specific cleavage events (deamidation vs. deacetylation).

Mechanistic Pathways & Experimental Logic

To design a valid assay, one must understand the potential cleavage sites. N-Acetyl-D-leucine amide contains two hydrolyzable bonds. The assay selection depends on which enzymatic activity is being targeted.

Hydrolysis Pathways[2]
  • Path A (C-Terminal Deamidation): Mediated by Amidases (EC 3.5.1.4) or Peptide Amidases.

    • Reaction:

      
      
      
    • Detection: Release of Ammonia (Berthelot reaction) or HPLC shift.

  • Path B (N-Terminal Deacetylation): Mediated by Acylases (e.g., D-Aminoacylase, EC 3.5.1.81).[1]

    • Reaction:

      
      
      
    • Detection: Appearance of a Primary Amine (Ninhydrin/TNBS) or HPLC shift.

HydrolysisPathways Substrate N-Acetyl-D-leucine Amide (Blocked N- & C-termini) ProductA N-Acetyl-D-leucine (Acid) + Ammonia (NH3) Substrate->ProductA Path A: Amidase (C-term cleavage) ProductB D-Leucine Amide + Acetate Substrate->ProductB Path B: Acylase (N-term cleavage) FinalProduct D-Leucine (Free AA) ProductA->FinalProduct Secondary Hydrolysis ProductB->FinalProduct Secondary Hydrolysis

Figure 1: Potential enzymatic hydrolysis pathways for N-Acetyl-D-leucine amide. Path A releases ammonia; Path B releases a free primary amine.

Method A: Reverse-Phase HPLC (Gold Standard)

Purpose: Quantitative separation of substrate, intermediates, and products. This is the preferred method for kinetic constants (


) and stability studies.
Materials & Equipment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid (or 0.1% TFA) in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV Absorbance at 210 nm (peptide bond detection).

Protocol
  • Preparation of Standards:

    • Dissolve N-Acetyl-D-leucine amide (Substrate) and N-Acetyl-D-leucine (Product A) in 50:50 Methanol:Water to 1 mM stock.

    • Create a calibration curve (10 µM – 500 µM).

  • Enzymatic Reaction:

    • Buffer: 50 mM Phosphate Buffer, pH 7.5 (adjust based on enzyme optimum).

    • Setup: In a microcentrifuge tube, mix 900 µL Buffer + 50 µL Enzyme Solution. Incubate at 37°C for 5 min.

    • Start: Add 50 µL Substrate Stock (Final conc: 1 mM).

    • Sampling: At

      
       min, remove 100 µL aliquots.
      
  • Quenching:

    • Immediately add aliquot to 100 µL Ice-cold Acetonitrile containing 0.1% TFA.

    • Vortex and centrifuge at 12,000 x g for 5 min to precipitate protein.

  • Analysis:

    • Inject 10 µL of supernatant.

    • Gradient: Isocratic 10% B for 5 min, then gradient to 60% B over 10 min.

    • Note: The amide (less polar) typically elutes after the acid (more polar) in acidic conditions, but N-acetylation increases retention. Verify elution order with standards.

Data Processing

Calculate the hydrolysis rate (


) using the disappearance of the substrate peak area (

) and appearance of product peak (

).

(Where

is the response factor ratio between product and substrate).

Method B: Colorimetric Differential Screening

Purpose: High-throughput screening (HTS) to distinguish between Amidase (Path A) and Acylase (Path B) activity without HPLC.

Path A Detection: Ammonia Release (Berthelot Assay)

Detects cleavage of the C-terminal amide.

  • Reagent A: 0.1 M Phenol + 0.2 g/L Sodium Nitroprusside in water.

  • Reagent B: 0.1 M NaOH + 0.1% Sodium Hypochlorite (NaClO).

  • Protocol:

    • Perform enzymatic reaction (50 µL volume) in a 96-well plate.

    • Add 50 µL Reagent A, then 50 µL Reagent B.

    • Incubate 30 min at 37°C (Dark).

    • Measure Absorbance at 630 nm .

    • Result: Blue color indicates Amidase activity.

Path B Detection: Primary Amine Release (TNBS Assay)

Detects cleavage of the N-terminal acetyl group.

  • Reagent: 0.01% TNBS (Trinitrobenzenesulfonic acid) in 0.1 M Sodium Bicarbonate (pH 8.5).

  • Protocol:

    • Perform enzymatic reaction (50 µL).

    • Add 50 µL TNBS Reagent.

    • Incubate 30 min at 37°C.

    • Add 50 µL 10% SDS and 25 µL 1N HCl to stop/stabilize.

    • Measure Absorbance at 340-420 nm .

    • Result: Orange/Yellow color indicates Acylase activity (generation of free N-terminus).

Troubleshooting & "Self-Validating" Controls

To ensure scientific integrity, every assay run must include the following controls:

Control TypeCompositionPurpose
Blank (Substrate) Buffer + Substrate (No Enzyme)Detects spontaneous hydrolysis (chemical instability).
Blank (Enzyme) Buffer + Enzyme (No Substrate)Corrects for background signal from enzyme buffer components.
Stereo-Control Enzyme + N-Acetyl-L-leucine amide Validates stereospecificity.[2] (e.g., Chymotrypsin should hydrolyze L, but not D).
Positive Control Known Amidase + AcetamideConfirms the detection reagents (Berthelot/TNBS) are working.
Workflow Diagram

AssayWorkflow cluster_Methods Detection Method Selection Start Start: Enzyme + Buffer (Pre-incubation 37°C) AddSubstrate Add N-Acetyl-D-leucine Amide (Initiate Reaction) Start->AddSubstrate Choice Target Activity? AddSubstrate->Choice PathHPLC HPLC Analysis (Quench with ACN/TFA) Choice->PathHPLC Kinetics / Quantitation PathColor Colorimetric Screen Choice->PathColor HTS / Activity Type AnalyzeUV AnalyzeUV PathHPLC->AnalyzeUV UV 210nm Separation of S/P SplitColor SplitColor PathColor->SplitColor Split Aliquots ResultC ResultC AnalyzeUV->ResultC Peak Shift Berthelot Berthelot SplitColor->Berthelot Add Phenol/Hypochlorite (Ammonia Detection) TNBS TNBS SplitColor->TNBS Add TNBS (Amine Detection) ResultA ResultA Berthelot->ResultA Blue = Amidase ResultB ResultB TNBS->ResultB Yellow = Acylase

Figure 2: Decision matrix and workflow for characterizing N-Acetyl-D-leucine amide hydrolysis.

References

  • Sielc Technologies. (2018). Separation of Acetyl-L-leucine on Newcrom R1 HPLC column.Link

  • Cayman Chemical. (2023). N-acetyl-D-Leucine Product Information & Amidohydrolase Substrate Data.[3][4]Link

  • Sigma-Aldrich. (2023). N-Acetyl-D-leucine: Substrate for D-aminoacylase.[1][3]Link

  • Nomura, D. K., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues. (Discussion of PM20D1 amidase activity). J. Am. Chem. Soc.Link

  • Cuzin, F., et al. (1967). Enzymatic hydrolysis of N-substituted aminoacyl-tRNA. (Methodology for N-acetyl-leucine detection). PNAS.Link

Sources

Application Note: N-Acetyl-D-leucine Amide as a Substrate for D-Stereospecific Amidases

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis and protein engineering. It addresses the specific challenge of using N-Acetyl-D-leucine amide —a double-protected amino acid derivative—as a substrate to probe, assay, or industrially utilize D-stereospecific amidases .


)
Target Enzyme Class:  D-Stereospecific Amidases (EC 3.5.1.81 / Peptide Amidases)

Introduction & Mechanistic Insight

The Substrate Challenge

N-Acetyl-D-leucine amide represents a unique challenge in biocatalysis. Unlike standard D-amino acid amides (e.g., D-Leucinamide), which are the canonical substrates for D-amidases from organisms like Ochrobactrum anthropi, this substrate possesses an N-acetyl blocking group .

This structural feature serves two critical research purposes:

  • Active Site Mapping: It probes the "S1" subsite tolerance of D-amidases. Standard D-amidases require a free

    
    -amino group for substrate anchoring. Activity against N-acetylated variants indicates a "peptide-amidase" like mechanism or significant active site plasticity.
    
  • Pharmaceutical Synthesis: The hydrolysis product, N-Acetyl-D-leucine , is a pharmacologically active compound (e.g., Tanganil, used for vertigo). Enzymatic resolution of the racemic amide (N-Ac-DL-Leu-NH

    
    ) offers a green route to this drug, bypassing the need for harsh chemical acetylation of resolved D-leucine.
    
The Enzymatic Pathway

The target reaction is the C-terminal hydrolysis of the amide bond, releasing ammonia and the free carboxylic acid, while retaining the N-acetyl group.

ReactionScheme Substrate N-Acetyl-D-Leu-NH2 (Substrate) Complex [E-Substrate] Tetrahedral Intermediate Substrate->Complex + Enzyme Enzyme D-Stereospecific Amidase Product1 N-Acetyl-D-Leucine (Product) Complex->Product1 Hydrolysis Product2 Ammonia (NH3) Complex->Product2 Release

Figure 1: Reaction pathway for the hydrolysis of N-Acetyl-D-leucine amide.[1] The enzyme attacks the C-terminal amide, releasing ammonia.

Materials & Preparation

Substrate Specifications
  • Compound: N-Acetyl-D-leucine amide[2]

  • CAS: 21122260 (D-isomer specific) or derived from 28529-34-2 (L-isomer)

  • MW: 172.22 g/mol [2][3]

  • Solubility: Moderate in water; highly soluble in DMSO/Methanol.

    • Note: For enzymatic assays, avoid >5% DMSO as it may denature specific amidases.

Buffer Selection

D-amidases typically exhibit optimal activity between pH 7.0 and 9.0.

  • Standard Buffer: 50 mM Potassium Phosphate (pH 7.5) or Tris-HCl (pH 8.0).

  • Co-factors: Many D-amidases are metalloenzymes (Zn

    
     dependent). Supplement buffer with 0.1 mM ZnCl
    
    
    
    . Avoid EDTA.

Protocol 1: High-Throughput Screening (Colorimetric)

Objective: Rapidly identify active enzyme variants (lysates or purified) capable of hydrolyzing the amide bond. Principle: Detection of released Ammonia (NH


) using the Phenol-Hypochlorite (Berthelot) reaction.
Workflow
  • Substrate Stock: Prepare 100 mM N-Ac-D-Leu-NH

    
     in 50% DMSO.
    
  • Reaction Mix (96-well plate):

    • 10 µL Substrate Stock (Final conc: 5 mM)

    • 170 µL Buffer (50 mM Tris-HCl, pH 8.0, 0.1 mM ZnCl

      
      )
      
    • 20 µL Enzyme Sample (Lysate or 1 mg/mL purified enzyme)

  • Incubation: Seal plate. Incubate at 30°C for 2–16 hours (shaking at 600 rpm).

  • Quenching & Development:

    • Add 40 µL Reagent A (Phenol/Nitroprusside solution).

    • Add 40 µL Reagent B (Alkaline Hypochlorite).

    • Incubate 30 mins at RT (protect from light).

  • Read: Measure Absorbance at 630 nm .

Validation:

  • Positive Control: D-Leucinamide (standard substrate) to verify enzyme viability.

  • Negative Control: N-Acetyl-L-leucine amide (to confirm D-stereospecificity) and No-Enzyme blank.

Protocol 2: Stereoselectivity Analysis (Chiral HPLC)

Objective: Quantify enantiomeric excess (ee) and conversion. This is critical to prove the enzyme is D-stereospecific and not a general amidase.

Method Parameters
  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

    • Rationale: These columns effectively separate N-acetylated amino acid derivatives.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • TFA is required to suppress ionization of the carboxylic acid product, ensuring sharp peaks.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Temperature: 25°C.

Sample Preparation[1][4][5][6][7]
  • Take 100 µL of reaction mixture.

  • Add 10 µL 1M HCl (to stop reaction and protonate the acid).

  • Extract with 200 µL Ethyl Acetate (N-Acetyl-D-leucine extracts well into organic phase; unreacted amide may partition).

  • Dry organic layer and resuspend in Mobile Phase.

Data Interpretation Table
CompoundApprox. Retention Time*Detection Note
N-Ac-D-Leu-NH

8.5 minSubstrate (decreases over time)
N-Ac-L-Leu-NH

10.2 minInert enantiomer (if using racemic mix)
N-Ac-D-Leucine 14.5 minProduct (increases over time)
D-Leucine < 3.0 min (Void)Indicates Acylase side-activity (undesired)

*Times vary by column age and exact mobile phase composition.

Protocol 3: Biocatalytic Scale-Up (Kinetic Resolution)

Objective: Gram-scale production of N-Acetyl-D-leucine from racemic N-Acetyl-DL-leucine amide.

Workflow Diagram

ScaleUp Step1 1. Dissolution 10g N-Ac-DL-Leu-NH2 in Phosphate Buffer (pH 8) Step2 2. Biocatalysis Add D-Amidase Maintain pH 8 (Auto-titrator) Step1->Step2 Step3 3. Monitoring Stop at 50% Conversion (Theoretical Max for Resolution) Step2->Step3 Step4 4. Separation Acidify to pH 2 Extract with EtOAc Step3->Step4 ResultA Organic Phase: N-Acetyl-D-Leucine (Product) Step4->ResultA ResultB Aqueous Phase: N-Acetyl-L-Leu-NH2 (Unreacted) Step4->ResultB

Figure 2: Kinetic resolution workflow for separating D-isomers from racemic starting material.

Step-by-Step Guide
  • Reactor Setup: Use a thermostated vessel (30°C) with overhead stirring.

  • Substrate Loading: 50–100 mM N-Ac-DL-Leu-NH

    
    .
    
    • Tip: If solubility is an issue, add 5% Methanol or perform in fed-batch mode.

  • Enzyme Addition: Add 10–50 U/mmol substrate.

  • pH Control: The reaction releases NH

    
    , which may raise pH, but the formation of carboxylic acid (N-Ac-D-Leu) acts as a buffer. However, precise pH stat (keeping pH 7.5–8.0) using 1M NaOH or HCl is recommended to maintain enzyme stability.
    
  • Termination: When HPLC confirms 50% conversion (consumption of D-isomer), stop reaction by acidification to pH 2.0 with HCl.

  • Workup:

    • Extract the acidified mixture with Ethyl Acetate (3x). The N-Acetyl-D-leucine (acid) will move to the organic phase.[4]

    • The N-Acetyl-L-leucine amide (base/neutral) will remain in the aqueous phase or can be separated via column chromatography if it co-extracts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Activity N-Acetyl steric hindranceThe enzyme requires a free N-terminus. Switch to a "Peptide Amidase" or engineer the active site loop.
Low Solubility Hydrophobic substrateAdd 5-10% DMSO or use a biphasic system (Buffer/Ethyl Acetate).
Formation of D-Leucine Acylase contaminationThe enzyme preparation contains D-aminoacylase (cleaving the acetyl group). Purify the amidase or use specific inhibitors.
Racemization High pH / TempN-acetyl amino acids can racemize at high pH. Keep pH < 8.5 and Temp < 40°C.

References

  • Asano, Y., et al. (1989). "A new D-stereospecific amino acid amidase from Ochrobactrum anthropi."[5] Biochemical and Biophysical Research Communications. Link

  • Wong, C.H., & Whitesides, G.M. (1994). "Enzymes in Synthetic Organic Chemistry." Pergamon Press. (Standard text for kinetic resolution protocols).
  • Moriguchi, M., & Ideta, K. (1988). "Production of D-aminoacylase from Alcaligenes denitrificans." Applied and Environmental Microbiology. Link

  • Sigma-Aldrich Product Sheet. "N-Acetyl-D-leucine."[6] (Verifying chemical properties and solubility). Link

  • PubChem Compound Summary. "N-Acetyl-D-leucine amide."[2] Link

Sources

Conditions for amidase activity on N-Acetyl-D-leucine amide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the enzymatic hydrolysis of N-Acetyl-D-leucine amide .

Executive Summary

The enzymatic hydrolysis of N-Acetyl-D-leucine amide presents a specific biocatalytic challenge. Unlike standard


-amino acid amides, this substrate lacks a free 

-amino group due to N-acetylation. Consequently, classical Amino Acid Amidases (which rely on the N-terminal amine for substrate recognition and catalysis) are generally inactive toward this compound.

To achieve amidase activity (conversion of the C-terminal


 to 

) on this N-protected substrate, researchers must utilize Peptide Amidases (Pam) or promiscuous Lipases (e.g., CAL-B) . This guide details the conditions required to activate these specific enzymes for the production of N-Acetyl-D-leucine , a key intermediate in the resolution of chiral amino acids.

Part 1: Mechanistic Grounding & Enzyme Selection

The Substrate Challenge

Standard D-stereospecific amidases (e.g., from Ochrobactrum anthropi) require a free


-amino group to anchor the substrate in the active site. The N-acetyl group in N-Acetyl-D-leucine amide sterically and electrostatically blocks this interaction. Therefore, the reaction requires an enzyme mechanism independent of the N-terminus.

Target Reaction:



Enzyme Candidates
Enzyme ClassSpecificitySuitabilityNotes
Amino Acid Amidase (EC 3.5.1.x)Requires free

-NH

Low/None Inactive on N-acetylated substrates.
Peptide Amidase (Pam) (EC 3.5.1.81)C-terminal amide specificHigh Tolerates N-blocking groups; accepts D-isomers (slower rate).
Lipase B (CAL-B) (EC 3.1.1.3)Promiscuous Amidase ActivityMedium-High Effective on hydrophobic, N-protected substrates in biphasic systems.

Part 2: Experimental Protocols

Protocol A: Peptide Amidase (Pam) Hydrolysis

Primary method for aqueous-phase hydrolysis.

1. Materials:

  • Enzyme: Peptide Amidase (Pam) from Stenotrophomonas maltophilia or Citrus sinensis (flavedo).

  • Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5 – 8.0.

  • Substrate: N-Acetyl-D-leucine amide (10–50 mM).

  • Additives: None required (EDTA compatible; PMSF compatible).

2. Procedure:

  • Preparation: Dissolve N-Acetyl-D-leucine amide in buffer to a final concentration of 20 mM. If solubility is poor, add 5-10% (v/v) DMSO or Methanol.

  • Initiation: Add Pam enzyme preparation (0.5 – 1.0 U/mL final activity).

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm).

    • Note: D-isomers are hydrolyzed significantly slower than L-isomers by Pam. Extended reaction times (24–48 h) or higher enzyme loads may be necessary.

  • Monitoring: Aliquot 50 µL every 4 hours, quench with 50 µL 1% TFA, and analyze via HPLC.

3. Optimization for D-Selectivity: Since Pam prefers L-isomers, "forcing" D-activity requires:

  • Higher Temperature: Increase to 35–40°C (check enzyme stability).

  • pH Adjustment: Shift pH to 8.5 to enhance nucleophilic attack on the sterically hindered D-center.

Protocol B: CAL-B Promiscuous Hydrolysis

Alternative method using lipase promiscuity, suitable for high substrate loading.

1. Materials:

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).[1]

  • Solvent System: Toluene:Water (10:1) or tert-Amyl alcohol:Water (saturated).

  • Substrate: N-Acetyl-D-leucine amide.

2. Procedure:

  • Setup: Suspend substrate (50 mM) in the organic solvent saturated with water.

  • Reaction: Add immobilized CAL-B (20–50 mg/mL).

  • Conditions: Incubate at 45°C (CAL-B is thermostable).

  • Mechanism: The active site serine of CAL-B attacks the amide carbonyl. The N-acetyl group provides a hydrophobic handle that fits the lipase binding pocket, mimicking a fatty acid chain.

Part 3: Analytical Validation (HPLC)

Method: Reverse-Phase HPLC (C18)

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 210 nm (amide bond absorption).

  • Retention Order:

    • N-Acetyl-D-Leucine (Acid product) - Elutes earlier (more polar).

    • N-Acetyl-D-Leucine Amide (Substrate) - Elutes later.

Part 4: Process Logic & Pathway Visualization

The following diagram illustrates the decision logic for selecting the correct amidase pathway based on substrate protection.

AmidaseLogic Substrate Substrate: N-Acetyl-D-Leucine Amide CheckN Is N-terminus free? (-NH2) Substrate->CheckN StdAmidase Standard Amino Acid Amidase (e.g., O. anthropi) CheckN->StdAmidase Yes PamRoute Route A: Peptide Amidase (Pam) (C-terminal specific) CheckN->PamRoute No (N-Acetyl) LipaseRoute Route B: Lipase (CAL-B) (Promiscuous Amidase Activity) CheckN->LipaseRoute No (N-Acetyl) Fail No Activity (Steric/Electronic Block) StdAmidase->Fail Product Product: N-Acetyl-D-Leucine PamRoute->Product Hydrolysis (pH 7.5) LipaseRoute->Product Hydrolysis (pH/Org Solvent)

Caption: Decision tree for enzymatic hydrolysis of N-protected amino acid amides. Standard amidases fail due to the N-acetyl block, necessitating Peptide Amidase or Lipase routes.

Part 5: Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Conversion Wrong Enzyme ClassEnsure enzyme is Pam or CAL-B , not standard Amino Acid Amidase.
Low Conversion (<10%) D-Enantiomer ResistancePam hydrolyzes D-isomers slowly. Increase enzyme load (5x) or reaction time (48h).
Substrate Precipitation Low SolubilityAdd 10% DMSO or use the CAL-B biphasic organic solvent system.
N-Acetyl Cleavage Contaminating AcylaseEnsure enzyme purity. Some crude extracts contain Aminoacylase (EC 3.5.1.14) which attacks the N-Ac group.

References

  • Steinke, D., & Kula, M. R. (1990).[2] Peptide Amidase: A New Enzyme for the Specific Hydrolysis of C-Terminal Amide Bonds.[3][4] Angewandte Chemie International Edition.[2] Link

  • Asano, Y., et al. (1989). Aliphatic Nitrile Hydratase from Arthrobacter sp. (Context on amidase/nitrile hydratase superfamily specificity). Agricultural and Biological Chemistry.[2][5] Link

  • Henke, E., & Bornscheuer, U. T. (1999). Directed Evolution of an Esterase from Pseudomonas fluorescens for the Enzymatic Resolution of a Chiral Substrate. (Context on promiscuous amidase activity). Biological Chemistry. Link

  • Novozymes. (2024). Novozym 435 Application Note: Amidation and Hydrolysis in Organic Media.Link

Sources

Application Note: N-Acetyl-D-leucine amide (NADLA) in Ligand-Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-D-leucine amide (NADLA) is a synthetic amino acid derivative widely utilized as a high-precision molecular probe in ligand-receptor binding studies. Unlike its pharmacologically active L-enantiomer (a known agent for cerebellar ataxia and lysosomal storage disorders), NADLA serves as a critical stereochemical control and structural probe .

Its primary applications in drug development and structural biology include:

  • Chiral Discrimination Profiling: Quantifying the thermodynamic penalties of D-isomer binding in protein active sites and synthetic hosts (e.g., Cyclodextrins).

  • Hydrophobic Pocket Mapping: Utilizing its isobutyl side chain and neutral amide termini to probe hydrophobic depth and hydrogen-bonding networks in receptor pockets without the interference of ionic termini.

  • Transporter Specificity Assays: Acting as a competitive antagonist or null-ligand to validate the stereoselectivity of membrane transporters (e.g., PepT1, MCT1).

Molecular Profile & Mechanism of Interaction[1]

NADLA is characterized by a "capped" structure where both the N-terminus (acetylated) and C-terminus (amidated) are neutral. This mimics the internal backbone of a polypeptide chain, making it an ideal model for studying peptide-receptor interactions.

PropertySpecificationRelevance to Binding Studies
Chemical Formula

Low molecular weight fragment (172.22 Da).
Stereochemistry D-Enantiomer (R-configuration)Probes stereospecificity; often used as a negative control for L-selective biological targets.
Electronic State Neutral / Non-ZwitterionicEliminates electrostatic artifacts; binding is driven by H-bonding and hydrophobic effects (Van der Waals).
Key Moieties Acetyl (H-bond acceptor), Amide (H-bond donor/acceptor), Isobutyl (Hydrophobic)Allows precise mapping of donor/acceptor sites in the receptor pocket.
Mechanism of Ligand-Receptor Recognition

NADLA interacts with receptors through a "Three-Point Attachment" model, critical for chiral recognition:

  • Hydrophobic Anchoring: The isobutyl side chain inserts into lipophilic pockets (e.g., the cavity of

    
    -Cyclodextrin or the substrate pocket of Aminoacylase).
    
  • Hydrogen Bonding Network: The acetyl carbonyl and the amide amino group form directional H-bonds with receptor residues (e.g., Serine hydroxyls or backbone amides).

  • Steric Exclusion: The D-configuration forces the backbone into a specific spatial orientation. If the receptor is L-selective, the D-configuration creates steric clash, reducing affinity (

    
    ).
    

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (


, 

,

) of NADLA binding to a model receptor (e.g.,

-Cyclodextrin or a specific Binding Protein) to quantify chiral discrimination.
Rationale

ITC is the gold standard for this application because it directly measures the heat of binding. By comparing NADLA (D-form) with N-Acetyl-L-leucine amide (L-form), researchers can calculate the Chiral Recognition Energy (


).
Materials
  • Ligand: N-Acetyl-D-leucine amide (purity

    
     99%).
    
  • Receptor:

    
    -Cyclodextrin (model host) or Purified Target Protein (e.g., D-Aminoacylase).
    
  • Buffer: 25 mM Phosphate Buffer, pH 7.4 (degassed).

  • Instrument: MicroCal PEAQ-ITC or equivalent.

Step-by-Step Protocol
  • Sample Preparation:

    • Ligand Solution (Syringe): Dissolve NADLA in buffer to a concentration 10x–15x higher than the estimated

      
      . (Recommended: 2–5 mM).
      
    • Receptor Solution (Cell): Dissolve the receptor in the exact same buffer batch to avoid heat of dilution artifacts. (Recommended: 0.2–0.5 mM).

  • System Equilibration:

    • Load the cell and syringe.

    • Set temperature to 25°C (298 K).

    • Set stirring speed to 750 rpm.

  • Titration Sequence:

    • Injection 1: 0.4 µL (discard data to remove backlash effects).

    • Injections 2–20: 2.0 µL per injection with 150-second spacing to allow signal return to baseline.

  • Control Experiment:

    • Titrate Ligand into Buffer (no receptor) to measure heat of dilution. Subtract this from the main dataset.

  • Data Analysis:

    • Fit data to a One-Set of Sites model (or Two-Site if cooperativity is suspected).

    • Calculate Affinity (

      
      ), Enthalpy (
      
      
      
      ), and Entropy (
      
      
      ).
Data Interpretation
  • High Affinity (

    
    ):  Indicates specific binding pocket accommodation.
    
  • Chiral Discrimination: Calculate

    
    . A large positive value indicates the receptor effectively excludes the D-isomer.
    

Protocol B: Competitive Inhibition Assay (Transporter Specificity)

Objective: To determine if NADLA interacts with membrane transporters (e.g., PepT1, MCT1) by competing with a radiolabeled standard substrate.

Rationale

Many drug delivery systems utilize the PepT1 or MCT1 transporters. While N-Acetyl-L-leucine is a known substrate, the D-amide derivative is used to map the stereochemical tolerance of the transporter pore.

Workflow Diagram

BindingAssay Start Start: Transporter-Expressing Cells (e.g., HEK293-PepT1) Prep Prepare Buffer: HBSS pH 6.0 (Proton Gradient) Start->Prep Tracer Add Radioligand: [3H]-Gly-Sar (Substrate) Prep->Tracer Competitor Add Competitor: N-Acetyl-D-leucine amide (Graded Concentrations) Tracer->Competitor Incubate Incubate 15 min @ 37°C Competitor->Incubate Wash Terminate: Ice-cold Buffer Wash (3x) Incubate->Wash Lysis Cell Lysis & Scintillation Counting Wash->Lysis Analysis Calculate IC50 & Ki Lysis->Analysis

Caption: Workflow for Competitive Inhibition Assay using NADLA to probe transporter stereoselectivity.

Step-by-Step Protocol
  • Cell Culture: Use HEK293 cells stably overexpressing the target transporter (e.g., hPepT1).

  • Buffer Prep: Prepare Transport Buffer (HBSS, pH 6.0) to establish the inward proton gradient required for peptide transport.

  • Dosing:

    • Control: Buffer +

      
      -Gly-Sar (10 nM).
      
    • Experimental: Buffer +

      
      -Gly-Sar (10 nM) + NADLA (0.1 µM – 10 mM).
      
    • Non-Specific Binding (NSB): Buffer +

      
      -Gly-Sar + Excess unlabeled Gly-Sar (20 mM).
      
  • Uptake Phase:

    • Aspirate growth medium.

    • Add 250 µL of Dosing Solution.

    • Incubate for 10–15 minutes at 37°C.

  • Termination:

    • Rapidly aspirate dosing solution.

    • Wash cells 3x with ice-cold PBS to stop transport and remove unbound ligand.

  • Quantification:

    • Lyse cells with 1% Triton X-100.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation:

    • Plot % Inhibition vs. Log[NADLA].

    • Fit to the Hill Equation to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Mechanistic Visualization: Chiral Recognition[1]

The following diagram illustrates the theoretical binding equilibrium, highlighting how the D-configuration of NADLA serves as a steric probe compared to the L-substrate.

ChiralBinding Receptor Receptor Pocket (Chiral Selector) Complex_L Active Complex High Affinity Receptor->Complex_L + L-Isomer (H-Bond Match) Complex_D Weak Complex Low Affinity Receptor->Complex_D + NADLA (Side Chain Mismatch) L_Ligand L-Isomer (Perfect Fit) L_Ligand->Complex_L D_Ligand NADLA (D-Isomer) (Steric Clash) D_Ligand->Complex_D

Caption: Schematic of Chiral Discrimination. NADLA (D-Isomer) typically exhibits reduced affinity due to steric mismatch in the hydrophobic pocket.

References

  • Churchill, G.C., et al. (2020).[1] Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(2): e0229585.[1] Link

  • Rekharsky, M.V., & Inoue, Y. (1998). Complexation Thermodynamics of Cyclodextrins. Chemical Reviews, 98(5), 1875–1918. Link

  • PubChem. (2025).[2] N-Acetyl-D-leucine amide (CID 21122260). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. (2024). N-Acetyl-D-leucine amide Thermochemical Data. National Institute of Standards and Technology.[3][4] Link

  • Sigma-Aldrich. (2024). Product Specification: N-Acetyl-D-leucine. Merck KGaA. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with N-Acetyl-D-leucine amide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Acetyl-D-leucine amide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As a neutral, modified amino acid derivative, N-Acetyl-D-leucine amide possesses unique physicochemical properties that can make its solubilization non-trivial. This guide provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of N-Acetyl-D-leucine amide that are critical for understanding its solubility behavior.

Q1: What are the key physicochemical properties of N-Acetyl-D-leucine amide that influence its solubility?

N-Acetyl-D-leucine amide (MW: ~172.22 g/mol , Formula: C₈H₁₆N₂O₂) is an amphipathic molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) characteristics.[1][2]

  • Hydrophobic Character: The isobutyl side chain of the leucine residue is nonpolar and significantly contributes to the molecule's low affinity for aqueous solutions.[3] In an aqueous environment, these hydrophobic groups tend to self-associate to minimize contact with water, which can lead to aggregation and poor solubility.

  • Hydrophilic Character: The N-acetyl group and the terminal amide group are polar and capable of forming hydrogen bonds with water. However, these groups are not sufficient to overcome the hydrophobicity of the isobutyl side chain for significant aqueous solubility.

  • Neutral Charge: Unlike its counterpart, N-Acetyl-D-leucine, which has a carboxylic acid group, N-Acetyl-D-leucine amide has a terminal amide. This amide is not readily ionizable across the typical biological pH range (pH 4-9). Consequently, adjusting the pH of the solution is generally an ineffective strategy for enhancing its solubility.[4]

Q2: What is the expected solubility of N-Acetyl-D-leucine amide in common laboratory solvents?

Direct, verified solubility data for N-Acetyl-D-leucine amide is not widely published. However, we can infer its likely behavior from data on the structurally similar N-Acetyl-D-leucine and from general principles for hydrophobic small molecules.[5][6] The following table provides a starting point for solvent selection, but empirical testing with a small amount of your material is essential.[7]

SolventExpected SolubilityRationale & Comments
Water / Aqueous Buffers (e.g., PBS) Very Poor / Sparingly SolubleThe hydrophobic leucine side chain dominates, leading to low solubility.[5] For N-acetyl-D-leucine, solubility in a 1:4 DMSO:PBS solution is only ~0.2 mg/mL.[5][6]
Dimethyl Sulfoxide (DMSO) Good to ExcellentA strong, polar aprotic solvent highly effective for dissolving hydrophobic compounds. N-acetyl-D-leucine is soluble at ~30 mg/mL in DMSO.[5][6] This should be the primary choice for creating a high-concentration stock solution.
Dimethylformamide (DMF) Good to ExcellentSimilar to DMSO in its solubilizing power for this class of molecules. N-acetyl-D-leucine is soluble at ~30 mg/mL in DMF.[5][6] A good alternative if DMSO interferes with downstream assays.
Ethanol (EtOH) Low to ModerateA polar protic solvent with some ability to dissolve the compound. N-acetyl-D-leucine has a much lower solubility in ethanol (~1 mg/mL) compared to DMSO or DMF.[5][6]
Acetonitrile (ACN) ModerateOften used for hydrophobic peptides and small molecules, it can be a viable alternative to DMSO or DMF.[7]
Q3: Why does direct dissolution of N-Acetyl-D-leucine amide in aqueous buffers often fail?

Direct dissolution fails due to unfavorable thermodynamics. Water molecules are highly ordered through a network of hydrogen bonds. Introducing a hydrophobic molecule like N-Acetyl-D-leucine amide disrupts this network. To minimize this disruption, the hydrophobic isobutyl chains of the molecules tend to cluster together (aggregate), effectively precipitating out of the solution. The polar acetyl and amide groups cannot provide enough favorable hydrogen bonding interactions with water to counteract this strong hydrophobic effect.

Part 2: Step-by-Step Troubleshooting Guide

This section provides actionable protocols and decision-making workflows to systematically resolve solubility issues.

Q4: What is the recommended starting protocol for preparing a stock solution of N-Acetyl-D-leucine amide?

The most reliable method involves first dissolving the compound in a strong organic solvent to create a concentrated stock, which can then be carefully diluted into your aqueous experimental medium.

  • Preparation: Allow the vial of lyophilized N-Acetyl-D-leucine amide powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Initial Test (Recommended): If you have sufficient material, perform a solubility test on a small, non-critical amount first.[7]

  • Solvent Addition: Add a minimal volume of 100% DMSO to the vial to achieve a high concentration (e.g., 10-50 mg/mL).

  • Mechanical Agitation: Vortex the solution vigorously for 30-60 seconds.

  • Visual Inspection: Check for a clear, particle-free solution.[7] If particulates remain, proceed to the "Assisted Dissolution Techniques" in Q5.

  • Storage: Once fully dissolved, this organic stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below for long-term stability.[3][8]

start Start: Lyophilized Powder equilibrate Equilibrate Vial to Room Temp start->equilibrate add_dmso Add Minimal 100% DMSO equilibrate->add_dmso vortex Vortex Vigorously (30-60s) add_dmso->vortex inspect Visually Inspect vortex->inspect dissolved Clear Solution: Dissolved inspect->dissolved Yes troubleshoot Particulates Remain: Go to Q5 inspect->troubleshoot No

Caption: Initial solubilization workflow for N-Acetyl-D-leucine amide.
Q5: My compound is not fully dissolving in DMSO even after vortexing. What should I do?

If mechanical agitation is insufficient, additional energy can be applied to overcome the compound's crystal lattice energy.

  • Sonication: Place the vial in a bath sonicator for 3-5 minutes. The high-frequency sound waves create micro-cavitations that physically break apart the solute, increasing the surface area for solvent interaction.[3][7] Check for dissolution. If needed, repeat in short bursts (e.g., 3x 10 seconds), chilling the sample on ice in between to prevent overheating.[7]

  • Gentle Warming: Warm the solution to 37-40°C for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute. Caution: Do not overheat, as this can risk chemical degradation.

Q6: The compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous buffer. How do I prevent this?

This is the most common failure point and occurs when the final concentration of the organic solvent falls below the threshold required to keep the compound in solution—a process called "crashing out." The key is to manage the dilution process carefully.

  • Start with the Buffer: In a separate tube, prepare the final volume of your desired aqueous buffer (e.g., PBS, cell culture media).

  • Create a Vortex: While vigorously vortexing the aqueous buffer, add the required volume of the concentrated DMSO stock solution drop-by-drop and slowly.

  • Rationale: This method ensures that the concentrated stock is rapidly and evenly dispersed into the full volume of the buffer, preventing localized high concentrations of the compound that can nucleate precipitation.

  • Final Check: After addition, continue vortexing for another 15-30 seconds. Visually inspect the solution for any cloudiness or precipitate. If the solution remains clear, it is ready for use.

  • Final Centrifugation: As a best practice, always centrifuge your final working solution (e.g., 10,000 x g for 5 min) and use the supernatant for your experiment.[3] This will pellet any invisible micro-precipitates that could interfere with your results.

start Precipitation Occurs During Aqueous Dilution q_solvent Is final organic solvent concentration too low? start->q_solvent sub_a Action: Increase Final Organic Solvent % q_solvent->sub_a Likely Yes sub_b Action: Lower Final Compound Concentration sub_a->sub_b sub_c Action: Use Slow, Drop-wise Addition to Vortexing Buffer sub_b->sub_c q_success Is solution clear? sub_c->q_success end_ok Proceed with Experiment (Centrifuge First) q_success->end_ok Yes end_fail Still Precipitates: Re-evaluate required concentration vs. solubility limit q_success->end_fail No

Caption: Troubleshooting workflow for precipitation upon aqueous dilution.
Q7: My experimental system is sensitive to DMSO. What are the alternatives?

If DMSO is incompatible with your assay (e.g., certain cellular assays), you can consider other solvents, keeping their specific properties in mind.

  • Dimethylformamide (DMF): An excellent alternative with similar solubilizing power to DMSO.[5][6]

  • Acetonitrile (ACN) or Ethanol (EtOH): Less potent solvents for this compound but may be sufficient for lower required concentrations. They are also more volatile.

  • Co-solvents: In some cases, using a mixture of solvents can improve solubility. For instance, a study on N-acetyl amino acid amides found that solvents like formic acid and hexafluoroisopropanol (HFIP) were effective at stabilizing both hydrophobic side chains and the polypeptide backbone, though these are harsh solvents not suitable for most biological assays.[9]

  • Formulation Strategies: For drug development applications, advanced formulation techniques like creating amorphous solid dispersions or using nanonization can dramatically enhance the apparent solubility and dissolution rate of poorly soluble molecules.[10][11]

Part 3: Advanced Considerations and Best Practices
Q8: How should I properly handle and store N-Acetyl-D-leucine amide and its solutions?
  • Weighing: The compound is typically supplied as a crystalline solid or powder.[5] Weigh it in a controlled environment to prevent inhalation.

  • Aqueous Solution Stability: Do not store the compound in aqueous solutions for extended periods. It is recommended to prepare fresh dilutions from your frozen organic stock for each experiment. One supplier of N-acetyl-D-leucine recommends not storing the aqueous solution for more than one day.[5]

  • Storage: Store the solid compound at -20°C.[5] Store concentrated organic stock solutions in tightly sealed vials at -20°C or -80°C, aliquoted to minimize freeze-thaw cycles.[3][8]

Q9: I have seen protocols for similar compounds that recommend pH adjustment. Is this relevant for N-Acetyl-D-leucine amide?

This is a critical point of distinction. Adjusting pH is a powerful technique for compounds with ionizable functional groups, such as carboxylic acids or primary amines.[4] For example, N-Acetyl-D-leucine (with its carboxylic acid) would become more soluble in basic buffers as it deprotonates to the more polar carboxylate form.

However, N-Acetyl-D-leucine amide lacks a readily ionizable group. The terminal amide is neutral and only protonates or deprotonates under extreme pH conditions that are incompatible with biological experiments. Therefore, adjusting the pH of your buffer is not an effective strategy to increase the solubility of N-Acetyl-D-leucine amide.

References
  • Vertex AI Search Grounding API Redirect. Peptide Solubility Guidelines - How to solubilize a peptide.
  • Vertex AI Search Grounding API Redirect. Peptide Solubilization.
  • Cayman Chemical. N-acetyl-D-Leucine Product Information.
  • JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Thermo Fisher Scientific. Peptide solubility guidelines.
  • GenScript. Guidelines for Dissolving Peptides.
  • Blog. How do acetylated amino acids influence the solubility of proteins?
  • PubChem. N-Acetyl-D-leucine amide.
  • Hirano, A. et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Available from: [Link]

  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
  • Cayman Chemical. N-acetyl-D-Leucine (CAS Number: 19764-30-8).
  • Sigma-Aldrich. N-Acetyl-D-leucine.
  • Khadka, P. et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available from: [Link]

  • NIST. N-Acetyl-D-leucine amide.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

Sources

Navigating the Noise: A-Technical-Support-Guide-for-N-Acetyl-D-leucine-amide-Mass-Spec-Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline noise issues encountered during the mass spectrometry (MS) analysis of N-Acetyl-D-leucine amide. As Senior Application Scientists, we've structured this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental workflow.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding baseline noise in N-Acetyl-D-leucine amide analysis.

Q1: What is the most common cause of a noisy baseline in my LC-MS analysis?

A1: The most frequent culprits are contaminated solvents or mobile phases.[1][2] Impurities, even at trace levels, can significantly increase background noise, making it difficult to detect your analyte, especially at low concentrations.[1][3]

Q2: I'm seeing sporadic spikes in my baseline. What could be the issue?

A2: Spikes in the baseline are often due to electrical disturbances from nearby equipment or particles passing through the detector.[4] Check for loose electrical connections and ensure your mobile phase is properly filtered.[4]

Q3: My baseline is drifting upwards during the run. What does this indicate?

A3: An upwardly drifting baseline can be a sign of column contamination or damage to the stationary phase.[4] It can also occur if the column has not been properly equilibrated to new temperature parameters.[4]

Q4: Can my sample preparation be a source of baseline noise?

A4: Absolutely. Insufficient sample dilution can introduce a high concentration of matrix components that interfere with the ionization of N-Acetyl-D-leucine amide, leading to increased background noise.[5] Adding extra filtration or solid-phase extraction steps to your sample preparation can help mitigate this.[5]

Q5: Why is it important to use LC-MS grade solvents and additives?

A5: LC-MS grade reagents are manufactured to have very low levels of impurities that can interfere with mass spectrometry.[3][5] Using lower grade solvents can introduce contaminants that elevate the baseline noise and form unwanted adducts with your analyte.[3]

In-Depth Troubleshooting Guide

A stable baseline is the foundation of accurate and reproducible mass spectrometry data. This guide provides a systematic approach to identifying and eliminating sources of baseline noise in your N-Acetyl-D-leucine amide analysis.

Understanding N-Acetyl-D-leucine amide

Before diving into troubleshooting, it's helpful to understand the properties of your analyte.

PropertyValueSource
Molecular FormulaC8H16N2O2[6][7]
Molecular Weight172.22 g/mol [6][8]
SolubilitySparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and DMF.[9]Cayman Chemical[9]

For maximum solubility in aqueous buffers, it is recommended to first dissolve N-acetyl-D-leucine in DMSO and then dilute it with the aqueous buffer of choice.[9]

Logical Troubleshooting Workflow

This workflow is designed to systematically isolate the source of the baseline noise, starting with the most common and easily correctable issues.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Method & System Deep Dive cluster_2 Phase 3: Resolution Start High Baseline Noise Observed Check_Solvents 1. Verify Solvent and Mobile Phase Purity Start->Check_Solvents Check_Prep 2. Review Sample Preparation Check_Solvents->Check_Prep Check_System 3. Basic System Inspection Check_Prep->Check_System Isolate_LC_MS 4. Isolate LC vs. MS Contribution Check_System->Isolate_LC_MS LC_Troubleshoot 5. In-depth LC Troubleshooting Isolate_LC_MS->LC_Troubleshoot Noise from LC MS_Troubleshoot 6. In-depth MS Troubleshooting Isolate_LC_MS->MS_Troubleshoot Noise from MS Implement_Fix 7. Implement Corrective Actions LC_Troubleshoot->Implement_Fix MS_Troubleshoot->Implement_Fix Resolved Baseline Noise Resolved Implement_Fix->Resolved Isolate_LC_MS Start High Baseline Noise Disconnect Disconnect LC from MS Start->Disconnect Infuse Infuse Clean Standard into MS Disconnect->Infuse Observe Observe MS Baseline Infuse->Observe LC_Issue Noise Originates from LC Observe->LC_Issue Baseline is Stable MS_Issue Noise Originates from MS Observe->MS_Issue Baseline is Noisy

Sources

Technical Support Center: N-Acetyl-D-leucine amide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation During Storage and Experimental Handling

Introduction: The Stability Paradox

N-Acetyl-D-leucine amide (NADLA) is a robust chiral intermediate and enzymatic substrate, but it possesses a specific vulnerability: the amide bond.[] While kinetically stable at neutral pH, this bond is thermodynamically unstable relative to its hydrolysis products.[]

As researchers, we often assume "shelf-stable" means "invincible."[] This guide corrects that assumption. The degradation of NADLA is not usually instantaneous; it is a slow, cumulative error introduced by moisture, pH excursions, and thermal stress.[] This guide provides the mechanistic understanding and protocols required to maintain >99% purity.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy.[] The primary degradation pathway for NADLA is hydrolysis , catalyzed by both acid and base, and accelerated by heat.[]

Mechanistic Insight: Nucleophilic Attack

Water is the reagent of destruction. In the presence of moisture (even atmospheric humidity), the carbonyl carbon of the amide group becomes susceptible to nucleophilic attack.

  • Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon highly electrophilic.[2][3][4]

  • Basic Conditions: Hydroxide ions directly attack the carbonyl carbon.[][2]

  • Result: Cleavage of the amide bond, releasing ammonia and the free acid (N-Acetyl-D-leucine), which alters the pH and solubility profile of your sample.[]

Visualizing the Pathway

The following diagram illustrates the hydrolysis trajectory you must prevent.

Hydrolysis NADLA N-Acetyl-D-leucine amide (Intact Reagent) Transition Tetrahedral Intermediate NADLA->Transition Nucleophilic Attack (Catalyzed by H+ or OH-) Water + H2O (Moisture/Humidity) Water->Transition Products N-Acetyl-D-leucine (Acid) + Ammonia (NH3) Transition->Products Bond Cleavage (Irreversible)

Figure 1: The irreversible hydrolysis pathway of N-Acetyl-D-leucine amide.[] Note that the reaction releases ammonia, which can further shift the pH of a solution, creating a self-accelerating degradation loop.[]

Storage Protocols (The "How")

The following protocols are designed to create a "Self-Validating System." If followed, the physical state of the compound serves as a visual indicator of quality.

A. Solid State Storage (Long-Term)[1]
ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius kinetics: Lowering temperature exponentially reduces the rate of hydrolysis and oxidation.[]
Container Amber Glass VialsPrevents photodegradation (though less critical for Leu, it is standard for high-purity standards).[]
Atmosphere Inert (Argon/N2)Displaces oxygen and, more importantly, atmospheric moisture.[]
Desiccant Silica Gel (External)Critical: Amides are hygroscopic.[] Absorbed water molecules are "pre-loaded" reagents for hydrolysis once the vial warms up.[]

Protocol:

  • Upon receipt, inspect the vial.[] It should be a white, free-flowing powder.[]

  • If you plan to use the reagent over months, aliquot immediately into single-use vials to avoid repeated freeze-thaw cycles.[]

  • Store vials inside a secondary container (e.g., a sealed jar) containing desiccant packets at -20°C.

B. Solution Stability (Short-Term)

WARNING: Aqueous solutions of NADLA are not stable for long-term storage.[]

  • Maximum Shelf Life: < 24 hours at 4°C.

  • Solvent Choice:

    • Preferred: DMSO or Ethanol (Stock solutions can be stored at -20°C for ~1 month).[]

    • Avoid: Unbuffered water (pH can drift).[]

    • Avoid: Phosphate buffers > pH 8.0 (Base-catalyzed hydrolysis accelerates rapidly).[]

Troubleshooting & FAQs

This section addresses specific anomalies reported by users in the field.

Q1: My "white powder" has turned into a sticky gum or solid clump. Is it still usable?

Status: Compromised.

  • Diagnosis: This is a classic sign of hygroscopicity failure .[] The amide has absorbed significant atmospheric water.

  • Risk: While the compound might still be chemically intact, the absorbed water has likely initiated surface hydrolysis.[] Furthermore, you can no longer accurately weigh the compound because a significant % of the mass is now water.

  • Action: If quantitative accuracy is required, discard the lot . For qualitative work, you must re-verify purity via HPLC.[] Drying it down will not reverse the hydrolysis that has already occurred.

Q2: I see a "split peak" or a new shoulder peak on my HPLC chromatogram.

Status: Degradation Detected.

  • Diagnosis: The new peak is likely N-Acetyl-D-leucine (free acid) .[]

  • Verification: The free acid is more polar than the amide. On a Reverse Phase (C18) column, the free acid will typically elute earlier than the intact amide.[]

  • Root Cause: The sample was likely stored in an aqueous buffer for too long or subjected to a pH excursion (pH < 4 or pH > 8).[]

Q3: I am struggling to dissolve the powder in my assay buffer (PBS).

Status: Operational Error.

  • Explanation: NADLA is sparingly soluble in pure aqueous buffers.[][5]

  • Solution: Use the "DMSO Spike" method :

    • Dissolve the solid in 100% DMSO to create a 100x or 1000x stock solution (Solubility ~30 mg/mL).[]

    • Dilute this stock slowly into your vortexing PBS buffer.

    • Note: Ensure the final DMSO concentration is < 1% to avoid inhibiting your enzymes/cells.

Q4: Could my compound have racemized (turned into L-isomer)?

Status: Unlikely during storage, Possible during synthesis.

  • Context: Racemization of N-acetyl amino acids usually occurs via an azlactone intermediate , which requires activation (e.g., during peptide coupling) or strong basic conditions.[][6]

  • Storage Check: If you stored the compound as a solid or in neutral solution, racemization is negligible.[] If you exposed it to strong base (pH > 10), racemization is a valid concern.[]

Decision Workflow: Storage & Handling

Use this logic flow to determine the correct handling procedure for your specific experiment.

StorageWorkflow Start Receive/Open NADLA Usage When will you use it? Start->Usage Immediate Immediate Use (<24 hrs) Usage->Immediate Now Later Future Use (>24 hrs) Usage->Later Later Solvent Select Solvent Immediate->Solvent ActionSolid Desiccate -> Store at -20°C (Stable Years) Later->ActionSolid Aqueous Aqueous Buffer (PBS/Tris) Solvent->Aqueous Organic Organic Solvent (DMSO/EtOH) Solvent->Organic ActionAq Dissolve -> Use Immediately DISCARD leftover Aqueous->ActionAq ActionOrg Store at -20°C (Stable ~1 Month) Organic->ActionOrg

Figure 2: Decision tree for maximizing the lifespan of N-Acetyl-D-leucine amide based on experimental timeline.

References

  • Cayman Chemical. (2022).[][5] N-acetyl-D-Leucine Product Information & Solubility Data. Retrieved from

  • PubChem. (n.d.).[][7] N-Acetyl-D-leucine amide Compound Summary. National Library of Medicine.[] Retrieved from []

  • Chemistry LibreTexts. (2021). Hydrolysis of Amides: Acid and Base Catalysis Mechanisms. Retrieved from []

  • BOC Sciences. (n.d.).[] N-Acetyl-L-leucine N-methylamide Properties (Analogous Amide Stability). Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: H-NMR Spectrum Analysis of N-Acetyl-D-Leucine Amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

N-Acetyl-D-leucine amide (NADLA) represents a specific structural derivative often encountered in the optimization of leucine-based therapeutics for cerebellar ataxia and vestibular disorders. While the L-enantiomer of N-acetyl-leucine is the primary pharmacologically active species [1], the D-enantiomer and its amide derivatives are critical in Structure-Activity Relationship (SAR) studies and as internal standards for chiral purity assays.

This guide provides a comparative H-NMR analysis of N-Acetyl-D-leucine amide . It distinguishes this compound from its two primary structural neighbors:

  • N-Acetyl-D-leucine (Free Acid): The hydrolysis product or precursor.

  • N-Acetyl-L-leucine amide: The enantiomeric impurity.

Key Analytical Challenge: In standard achiral solvents (DMSO-d6, CDCl3), enantiomers (D- vs L-) yield identical NMR spectra. Differentiation requires Chiral Shift Reagents (CSR) or polarimetry. However, distinguishing the amide from the free acid is distinct and immediately visible in the H-NMR spectrum.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following protocol utilizes DMSO-d6. DMSO is preferred over CDCl3 for amides to prevent rapid proton exchange, allowing for clear observation of the amide -NH signals.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference (

    
     0.00 ppm).
    
  • Concentration: 10–15 mg of NADLA in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C).[1] Note: Variable temperature (VT) experiments may be required if amide rotation is restricted, causing peak broadening.

Instrument Parameters (Generic 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse) to maximize signal-to-noise ratio per scan.

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of amide protons).

  • Scans (NS): 16 or 32 (sufficient for >10mg sample).

  • Spectral Width: -2 to 14 ppm (to capture potential carboxylic acid impurities).

Comparative Analysis: Amide vs. Free Acid

The transition from N-Acetyl-D-leucine (Free Acid) to its Amide derivative results in distinct spectral changes, primarily in the exchangeable proton region.

H-NMR Data Summary (DMSO-d6)
PositionProton TypeSignal (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Logic
A Acetyl -CH₃ 1.80 – 1.85Singlet (s)3H-Methyl adjacent to carbonyl (deshielded).
B Leucine

-CH₃
0.80 – 0.90Doublet of Doublets6H~6.5Two diastereotopic methyls at the terminus.
C Leucine

-CH₂
1.40 – 1.55Multiplet (m)2H-Methylene protons adjacent to chiral center.
D Leucine

-CH
1.55 – 1.65Multiplet (m)1H-Methine proton splitting the terminal methyls.
E

-CH (Chiral)
4.15 – 4.30Multiplet (m)1H~8.0Critical: Couples to Amide NH and

-CH₂.
F Acetyl -NH- 7.90 – 8.10Doublet (d)1H~8.0Amide proton coupling to

-CH.
G Terminal -NH₂ 6.80 – 7.40Two Broad Singlets2H-Diagnostic: Replaces COOH. Often appear as two peaks due to restricted rotation.
H Acid -COOH ABSENT (Broad Singlet ~12.5)0H-Presence indicates hydrolysis/impurity.
Spectral Interpretation & Causality
  • The "Amide Fingerprint" (Region G vs H):

    • Free Acid: Shows a broad, weak singlet at 12.0–12.5 ppm (COOH).

    • Amide (NADLA): The COOH peak vanishes. Instead, two broad singlets appear between 6.8–7.4 ppm. These represent the terminal primary amide (-CONH₂).

    • Why two peaks? The C-N bond in the amide has partial double-bond character, restricting rotation. The two protons are in different magnetic environments (cis vs trans to the carbonyl oxygen) [2].

  • The Acetyl Group (Region A):

    • Appears as a sharp singlet around 1.8 ppm. This confirms the N-acetylation is intact. If deacetylation occurs (forming free Leucine amide), this singlet disappears, and the

      
      -CH shifts upfield.
      
  • The Chiral Center (

    
    -CH): 
    
    • Resonates at ~4.2 ppm.[2][3] It appears as a pseudo-quartet or multiplet because it couples to the Acetyl-NH (doublet) and the non-equivalent

      
      -CH₂ protons.
      

Visualizing the Logic: Structural Connectivity & Workflow

Structural Coupling Network

This diagram illustrates the connectivity that dictates the splitting patterns observed in the NMR spectrum.

NMR_Coupling cluster_diagnostic Diagnostic Region (Differentiation from Acid) Acetyl Acetyl Methyl (Singlet, ~1.8 ppm) AmideNH Acetyl NH (Doublet, ~8.0 ppm) AlphaCH Alpha-CH (Chiral) (Multiplet, ~4.2 ppm) AmideNH->AlphaCH Vicinal Coupling (J~8Hz) BetaCH2 Beta-CH2 (Multiplet, ~1.5 ppm) AlphaCH->BetaCH2 Vicinal Coupling GammaCH Gamma-CH (Multiplet, ~1.6 ppm) BetaCH2->GammaCH Vicinal Coupling DeltaCH3 Delta-CH3 (x2) (Doublets, ~0.85 ppm) GammaCH->DeltaCH3 Vicinal Coupling (J~6.5Hz) TerminalNH2 Terminal Amide NH2 (2x Broad s, 6.8-7.4 ppm)

Caption: Graphviz diagram showing the spin-spin coupling network of N-Acetyl-D-leucine amide. Red arrows indicate key couplings for structural verification.

Analytical Workflow for Purity Validation

Workflow Sample Crude NADLA Sample Solvent Dissolve in DMSO-d6 Sample->Solvent Acquisition H-NMR Acquisition (ns=16, d1=2.0s) Solvent->Acquisition Check1 Check 12.0-12.5 ppm Acquisition->Check1 Result1 Signal Present? Sample contains Free Acid Check1->Result1 Yes Check2 Check 6.8-7.4 ppm Check1->Check2 No Result2 Signals Present? Amide confirmed Check2->Result2 Yes

Caption: Step-by-step decision tree for validating N-Acetyl-D-leucine amide purity against free acid impurities.

Advanced Topic: Chiral Differentiation (D vs L)

Standard H-NMR is blind to chirality in an achiral environment. The spectrum of N-Acetyl-D-leucine amide is identical to N-Acetyl-L-leucine amide.

To verify the "D" configuration (crucial as the "L" form is the active drug for ataxia [3]), you must use one of the following modifications:

  • Chiral Solvating Agents (CSA): Add 1-2 equivalents of Pirkle alcohol or Quinine. This forms transient diastereomeric complexes, splitting the Acetyl-CH₃ singlet into two distinct peaks (one for D, one for L).

  • Lanthanide Shift Reagents: Reagents like Eu(hfc)₃ coordinate with the amide oxygen, inducing different chemical shifts for enantiomers [4].

Recommendation: For routine QC, combine H-NMR (for chemical structure) with Specific Rotation


  polarimetry.
  • L-isomer:

    
     (c=1, Methanol)
    
  • D-isomer:

    
     (c=1, Methanol)
    

References

  • Churchill, G. C., et al. (2020).[4] "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." PLOS ONE. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Strupp, M., et al. (2013). "Effects of N-acetyl-DL-leucine in patients with cerebellar ataxia: a case series." Journal of Neurology.
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Acetyl-D-leucine Amide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-Acetyl-D-leucine amide, ensuring the safety of laboratory personnel and the protection of our environment. While specific safety data for N-Acetyl-D-leucine amide is limited, this document synthesizes information from closely related compounds and established laboratory waste management principles to offer a robust operational plan.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the compound's properties and potential hazards is paramount.

Chemical Identity:

PropertyValueSource
IUPAC Name (2R)-2-acetamido-4-methylpentanamide[PubChem][1]
Molecular Formula C₈H₁₆N₂O₂[PubChem][1]
Molecular Weight 172.22 g/mol [PubChem][1]
Appearance Assumed to be a white crystalline powder[Chem-Impex][2]

Hazard Profile (Inferred from Related Compounds):

  • Skin Irritation: May cause mild skin irritation upon prolonged contact.[3]

  • Eye Irritation: Direct contact with the eyes may cause transient discomfort and redness.[3]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[4]

It is crucial to note that one safety data sheet for N-Acetyl-D-leucine suggests it is not considered a hazardous substance under OSHA 29 CFR 1910.1200.[5] However, another aggregated GHS information report indicates it may cause skin and serious eye irritation.[6] Given this discrepancy, treating the compound with a degree of caution is the most responsible approach.

Environmental Fate:

There is no significant data available on the ecotoxicity, persistence, or bioaccumulative potential of N-Acetyl-D-leucine amide or its close relatives.[3] The absence of this information necessitates a disposal strategy that prevents its release into the environment.

Personal Protective Equipment (PPE) and Spill Management

Proper PPE is non-negotiable. Before handling N-Acetyl-D-leucine amide for disposal, ensure the following are worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 respirator is recommended.

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: For larger spills, use an absorbent, non-combustible material like sand or earth to contain the powder.

  • Cleanup: Carefully sweep or vacuum the spilled material. Avoid generating dust. Place the collected material into a clearly labeled, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as chemical waste, following the procedures outlined in this guide.

Disposal Pathway Decision Framework

The selection of the appropriate disposal route is a critical decision that must be made in consultation with your institution's Environmental Health and Safety (EHS) department. The following diagram illustrates the decision-making process:

Disposal_Decision_Framework start Start: Unused or Waste N-Acetyl-D-leucine amide consult_ehs Consult Institutional EHS/ Waste Management Guidelines start->consult_ehs is_hazardous Is the waste classified as hazardous by local regulations? consult_ehs->is_hazardous non_hazardous_solid Treat as Non-Hazardous Solid Chemical Waste is_hazardous->non_hazardous_solid No hazardous_waste Manage as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes package_label Package in a sealed, compatible container. Label clearly with chemical name and date. non_hazardous_solid->package_label landfill May be suitable for direct landfill disposal (confirm with EHS). Do not place in general lab trash. non_hazardous_solid->landfill hazardous_waste->package_label disposal_pickup Arrange for pickup by institutional waste management or a licensed contractor. package_label->disposal_pickup end End of Disposal Process disposal_pickup->end

Caption: Decision framework for the disposal of N-Acetyl-D-leucine amide.

Step-by-Step Disposal Procedures

Based on the low-hazard profile of related compounds, N-Acetyl-D-leucine amide will likely be managed as a non-hazardous solid chemical waste. However, this must be confirmed with your institution's EHS department.

Procedure for Non-Hazardous Solid Waste Disposal:

  • Segregation: Ensure that the N-Acetyl-D-leucine amide waste is not mixed with other chemical waste streams, particularly strong oxidizing agents.

  • Packaging:

    • Place the solid waste in a robust, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

    • If the original container is used, ensure the label is intact and legible.

  • Labeling:

    • Clearly label the container with "Waste N-Acetyl-D-leucine amide" and the date of accumulation.

    • Your institution may require a specific non-hazardous waste label; if so, complete all required fields, including the generator's name and department.[7]

  • Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials. The storage location should be cool, dry, and well-ventilated.

  • Disposal:

    • Option A: Licensed Waste Contractor: This is the most prudent and recommended method. Arrange for the collection of the waste by your institution's approved hazardous waste contractor. They will ensure its disposal in a permitted facility.

    • Option B: Landfill (with EHS approval): Some institutions may permit the disposal of certain non-hazardous solid chemicals in a sanitary landfill.[8] Crucially, do not place the chemical waste in the general laboratory trash , as this can pose a risk to custodial staff.[8] If this route is approved, the waste should be taken directly to the designated dumpster.[8]

Empty Container Disposal:

Empty containers that held N-Acetyl-D-leucine amide should be managed as follows:

  • Decontamination: If the container held a significant amount of product, it may need to be triple-rinsed with a suitable solvent. However, for a low-hazard solid, this is often not required. Consult your EHS guidelines.

  • Defacing: Remove or deface the original product label to prevent confusion.[8]

  • Disposal: Once clean and properly defaced, the empty container can typically be disposed of in the regular trash or recycling, depending on institutional policy.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By starting with a conservative hazard assessment and mandating consultation with your institutional EHS department, you ensure that the disposal plan is aligned with both best practices and local regulatory requirements. The principle of "when in doubt, treat as hazardous" provides a built-in safety margin.

The causality behind these procedural choices is rooted in a hierarchy of waste management: minimize exposure, prevent environmental release, and adhere to all applicable regulations. By following these steps, you contribute to a culture of safety and environmental stewardship within your organization.

References

  • Apollo Scientific.
  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21122260, N-Acetyl-D-leucine amide.
  • National Institute of Standards and Technology. N-acetyl (l)-leucine amide in NIST Chemistry WebBook.
  • Cornell University Environmental Health and Safety.
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide.
  • Rowan University.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1241420, N-Acetyl-D-leucine.
  • Cheméo. Chemical Properties of N-Acetyl-D-leucine amide (CAS 16624-68-3).
  • Chem-Impex. Acetyl-L-leucine amide.
  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229585.
  • Santa Cruz Biotechnology.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1241420, N-Acetyl-D-leucine.
  • Fisher Scientific.
  • Cayman Chemical.
  • LKT Labor
  • El-Esnawy, N. Amino Acids Metabolism: Disposal of Nitrogen.
  • National Research Council (US) Committee on Military Nutrition Research.
  • Pharmacy 180.
  • Doctor 2018. Amino acid metabolism: Disposal of Nitrogen.
  • Magnuson, B. A., & El-Hajj, F. (2016). The Safety and Regulatory Process for Amino Acids in Europe and the United States. The Journal of Nutrition, 146(12), 2635S–2642S.
  • Sigma-Aldrich. N-Acetyl-D-leucine Product Page.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.